2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVBZABQCCQHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209805 | |
| Record name | 2-Bromo-2',4'-dimethoxyacetopheneone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60965-26-6 | |
| Record name | 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60965-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-2',4'-dimethoxyacetopheneone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060965266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60965-26-6 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-2',4'-dimethoxyacetopheneone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone from Resorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a synthetic route to produce 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, a valuable building block in medicinal chemistry, starting from the readily available precursor, resorcinol. The synthesis involves a three-step process: O-methylation of resorcinol to form 1,3-dimethoxybenzene, followed by a Friedel-Crafts acylation to yield 1-(2,4-dimethoxyphenyl)ethanone, and finally, a regioselective alpha-bromination to obtain the target compound. This document details the experimental protocols for each key transformation, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow.
Overall Synthetic Workflow
The synthesis of this compound from resorcinol is a sequential process involving three key transformations. The logical flow of this synthesis is depicted below.
Caption: Overall synthetic pathway from Resorcinol to the final product.
Step 1: O-Methylation of Resorcinol to 1,3-Dimethoxybenzene
The initial step in this synthesis is the O-methylation of resorcinol to produce 1,3-dimethoxybenzene. This transformation is efficiently achieved through a Williamson ether synthesis, a robust and widely used method for ether formation.
Experimental Protocol
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, internal thermometer, and a dropping funnel, 1.0 mole of resorcinol is dissolved in a 10% aqueous sodium hydroxide solution (2.5 moles of NaOH). While maintaining vigorous stirring, 2.0 moles of dimethyl sulfate are added dropwise via the dropping funnel. The reaction is exothermic and should be cooled with a water bath to keep the internal temperature below 40°C. After the addition is complete, the reaction mixture is heated on a boiling water bath for 30 minutes to ensure the completion of the reaction and to decompose any unreacted dimethyl sulfate.
Upon cooling, the organic layer is separated. The aqueous layer is then extracted multiple times with diethyl ether. The organic layer and the ether extracts are combined, washed with a dilute sodium carbonate solution, followed by a water wash. The resulting organic phase is dried over anhydrous calcium chloride and then purified by fractional distillation to yield 1,3-dimethoxybenzene.[1]
Quantitative Data
| Reagent/Parameter | Quantity/Value | Molar Ratio |
| Resorcinol | 1.0 mole | 1.0 |
| Sodium Hydroxide | 2.5 moles | 2.5 |
| Dimethyl Sulfate | 2.0 moles | 2.0 |
| Reaction Temperature | < 40°C (addition), 100°C (heating) | - |
| Reaction Time | 30 minutes (heating) | - |
| Yield | 85% | - |
Step 2: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
The second step involves the Friedel-Crafts acylation of 1,3-dimethoxybenzene to introduce an acetyl group, forming 1-(2,4-dimethoxyphenyl)ethanone. The high nucleophilicity of the dimethoxybenzene ring allows for an efficient electrophilic aromatic substitution.
Experimental Workflow
The experimental workflow for the Friedel-Crafts acylation is outlined below, emphasizing the control of reaction conditions to favor the desired product.
Caption: Workflow for the Friedel-Crafts acylation of 1,3-dimethoxybenzene.
Experimental Protocol
In a round-bottomed flask equipped with a magnetic stirrer and a drying tube, under an inert atmosphere (e.g., nitrogen or argon), anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry solvent such as dichloromethane. The suspension is cooled to 0°C in an ice bath. Acetyl chloride (1.1 equivalents) dissolved in dichloromethane is added dropwise to the stirred suspension. Following this, 1,3-dimethoxybenzene (1.0 equivalent) dissolved in dichloromethane is added dropwise, maintaining the temperature at 0°C.[2]
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 15-30 minutes. The reaction is then carefully quenched by pouring it slowly over a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.[2]
Quantitative Data
| Reagent/Parameter | Quantity/Value | Molar Ratio |
| 1,3-Dimethoxybenzene | 1.0 equivalent | 1.0 |
| Anhydrous Aluminum Chloride | 1.1 equivalents | 1.1 |
| Acetyl Chloride | 1.1 equivalents | 1.1 |
| Solvent | Dichloromethane | - |
| Reaction Temperature | 0°C to Room Temperature | - |
| Reaction Time | 30-45 minutes | - |
| Typical Yield | Good to Excellent | - |
Step 3: α-Bromination of 1-(2,4-Dimethoxyphenyl)ethanone
The final step is the regioselective α-bromination of the ketone to produce this compound. A modern and efficient approach utilizing N-bromosuccinimide (NBS) under microwave irradiation provides a rapid and high-yielding conversion.
Experimental Protocol
In a microwave-safe reaction vessel, 1-(2,4-dimethoxyphenyl)ethanone (1.0 equivalent) and N-bromosuccinimide (NBS) (1.0-1.2 equivalents) are combined without any solvent or catalyst. The vessel is sealed and placed in a microwave reactor. The mixture is irradiated with microwaves at a suitable power and temperature for a short duration (typically a few minutes) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[3]
After completion, the reaction mixture is cooled to room temperature. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound. This method is noted for its short reaction times and excellent yields.[3]
Quantitative Data
| Reagent/Parameter | Quantity/Value | Molar Ratio |
| 1-(2,4-Dimethoxyphenyl)ethanone | 1.0 equivalent | 1.0 |
| N-Bromosuccinimide (NBS) | 1.0-1.2 equivalents | 1.0-1.2 |
| Conditions | Microwave Irradiation, Solvent-free | - |
| Reaction Time | Minutes | - |
| Yield | Excellent | - |
References
2-Bromo-1-(2,4-dimethoxyphenyl)ethanone CAS number 60965-26-6
An In-depth Technical Guide to 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone (CAS: 60965-26-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The document details its chemical and physical properties, outlines a representative synthetic protocol, discusses its applications in research and development, and presents its safety and handling information.
Chemical Identity and Properties
This compound, also known as 2,4-Dimethoxyphenacyl bromide, is an organic compound featuring a substituted aromatic ring, a ketone, and a reactive bromine atom.[1] The presence of the α-bromo ketone functional group makes it a valuable reagent for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[2] The two electron-donating methoxy groups on the phenyl ring influence its reactivity and stability.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 60965-26-6[3][4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C₁₀H₁₁BrO₃[3][4][5][6][9][11][12] |
| Molecular Weight | 259.10 g/mol [3][5][9][11][12] |
| IUPAC Name | This compound[6][7][9][12] |
| Synonyms | 2-Bromo-2',4'-dimethoxyacetophenone, 2,4-Dimethoxyphenacyl bromide[1][7][9] |
| InChI Key | PKVBZABQCCQHLD-UHFFFAOYSA-N[5][6][11][12] |
| Canonical SMILES | COC1=CC=C(C(=O)CBr)C(OC)=C1[6][11][12] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | White to brown crystalline powder | [4][7][12] |
| Melting Point | 101-105 °C | [4][6][12] |
| Purity | ≥97.0% to 98% | [1][7][12] |
| Solubility | Soluble in organic solvents |[1][13] |
Experimental Protocols
The following section details a common laboratory-scale synthesis for α-bromo ketones, adapted for the preparation of this compound.
Synthesis of this compound
This protocol is based on the bromination of the corresponding acetophenone. A similar procedure involves the reaction of 4-methoxyacetophenone with cupric bromide.[14]
Objective: To synthesize this compound from 2,4-dimethoxyacetophenone.
Materials:
-
2,4-dimethoxyacetophenone
-
Cupric Bromide (CuBr₂)
-
Ethyl Acetate
-
Chloroform/Dichloromethane (for extraction/recrystallization)
-
Reflux apparatus
-
Magnetic stirrer and heat source
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1 equivalent of 2,4-dimethoxyacetophenone in a suitable solvent such as ethyl acetate.
-
Addition of Brominating Agent: Add 1.5 equivalents of cupric bromide to the solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically refluxed for approximately 3-4 hours.[14]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate of copper(I) bromide will form.
-
Filtration: Filter the cooled mixture to remove the solid byproducts. Wash the solid with a small amount of fresh ethyl acetate.
-
Purification: Combine the filtrates and evaporate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate or an ethanol/water mixture) to yield the final product as a crystalline solid.[14]
-
Characterization: Confirm the structure and purity of the resulting this compound using techniques such as ¹H-NMR, ¹³C-NMR, and melting point analysis.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a key building block in organic synthesis and medicinal chemistry.[1][13] Its utility stems from the high reactivity of the α-bromo group, which readily undergoes substitution with various nucleophiles.
Key Application Areas:
-
Pharmaceutical Intermediate: It serves as a precursor for the synthesis of more complex molecules with potential therapeutic value. Derivatives of similar brominated phenolic compounds have been investigated for antimicrobial, anticancer, and anti-inflammatory activities.[13]
-
Heterocyclic Synthesis: The compound is an important intermediate for synthesizing substituted thiazoles and other heterocyclic systems, which are core structures in many pharmacologically active compounds.[14]
-
Kinase Inhibitor Development: The α-bromoketone moiety is a feature in some classes of enzyme inhibitors. As a reactive electrophile, it can form covalent bonds with nucleophilic residues (e.g., cysteine) in the active sites of enzymes like protein kinases, which are significant targets in oncology research.[2]
-
Agrochemical Research: Its structural motifs suggest potential use in the development of novel agrochemicals.[1]
Caption: General pathway for nucleophilic substitution reactions.
Caption: Role as a building block in the drug discovery process.
Safety and Handling
This compound is classified as an irritant and requires careful handling to avoid exposure.[15]
Table 3: Hazard and Safety Information
| Category | Information |
|---|---|
| GHS Classification | Skin Corrosion/Irritation (Category 1A, 1B, 1C), Serious Eye Damage/Irritation (Category 1)[15] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[15] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[15] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.[15] |
| First Aid | In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek immediate medical attention in all cases of exposure.[15] |
| Storage | Keep in suitable, closed containers for disposal.[15] |
This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS) or hands-on laboratory training. Always consult the latest SDS before handling this chemical.
References
- 1. CAS 60965-26-6: this compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 60965-26-6 | 2-Bromo-2',4'-dimethoxyacetophenone - Capot Chemical [capotchem.com]
- 4. 2-Bromo-2′,4′-dimethoxyacetophenone | 60965-26-6 [m.chemicalbook.com]
- 5. 60965-26-6[2-Bromo-1-(2,4-dimethoxyphenyl)ethan-1-one]- Acmec Biochemical [acmec.com.cn]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. CAS RN 60965-26-6 | Fisher Scientific [fishersci.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. escientificsolutions.com [escientificsolutions.com]
- 10. 60965-26-6|this compound|BLD Pharm [bldpharm.com]
- 11. 2-BROMO-1-(2,4-DIMETHOXYPHENYL)ETHAN-1-ONE | CAS 60965-26-6 [matrix-fine-chemicals.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Buy 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone [smolecule.com]
- 14. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. angenechemical.com [angenechemical.com]
2-Bromo-1-(2,4-dimethoxyphenyl)ethanone IUPAC name and synonyms
This document provides a comprehensive technical overview of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, a halogenated aromatic ketone of interest to researchers and professionals in drug development and organic synthesis. This guide details its chemical identity, physicochemical properties, synthesis protocols, and potential biological significance.
Chemical Identity
The nomenclature and structural identifiers for this compound are crucial for accurate documentation and research.
IUPAC Name: this compound[1]
Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:
-
2-Bromo-2',4'-dimethoxyacetophenone[1]
-
2,4-dimethoxyphenacyl bromide[1]
-
Ethanone, 2-bromo-1-(2,4-dimethoxyphenyl)-[1]
-
α-Bromo-2,4-dimethoxyacetophenone
-
1-(2,4-dimethoxyphenyl)-2-bromoethanone[1]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | PubChem[1] |
| Molecular Weight | 259.10 g/mol | PubChem[1] |
| CAS Number | 60965-26-6 | PubChem[1] |
| Appearance | Off-white to light grey solid (predicted for similar compounds) | N/A |
| Melting Point | 81-83°C (for the related isomer 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone) | ChemicalBook |
| Solubility | Soluble in dichloromethane, ether, and methanol (for the related isomer 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone) | ChemicalBook |
Experimental Protocols: Synthesis
The synthesis of this compound typically involves the α-bromination of the corresponding acetophenone. Below are representative experimental protocols adapted from the synthesis of structurally similar compounds.
Protocol 1: Bromination using Benzyltrimethylammonium Tribromide
This protocol is adapted from the synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-(2,4-dimethoxyphenyl)ethanone (1 equivalent) in a mixture of dichloromethane and methanol.
-
Addition of Brominating Agent: To the stirred solution, add benzyltrimethylammonium tribromide (1 equivalent).
-
Reaction Conditions: Stir the reaction mixture at room temperature for approximately 16 hours.
-
Work-up: Dilute the mixture with dichloromethane and water to separate the organic layer. Extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Protocol 2: Bromination using Elemental Bromine
This method is a common approach for the synthesis of α-bromo ketones.[3]
-
Reaction Setup: Dissolve 1-(2,4-dimethoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as ethyl ether or chloroform.
-
Addition of Bromine: Slowly add a solution of elemental bromine (1 equivalent) to the reaction mixture.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography.
-
Work-up: Upon completion, wash the organic phase with water and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the final product.
Potential Biological Activity and Signaling Pathway Involvement
While direct studies on the biological activity of this compound are limited, its structural class, α-haloacetophenones, is known to exhibit inhibitory activity against Protein Tyrosine Phosphatases (PTPs). Structurally related compounds have been identified as inhibitors of PTPs such as SHP-1 and PTP1B.[4][5] For instance, (2'-bromo-4', 5'-dimethoxy-phenyl)-(2,3-dibromo-4,5-dimethoxy-phenyl)-methane has demonstrated good inhibitory activity against PTP1B.[6]
PTPs are a group of enzymes that play a crucial role in cellular signaling by removing phosphate groups from tyrosine residues on proteins. The dysregulation of PTP activity is implicated in various diseases, including cancer, diabetes, and autoimmune disorders. The electrophilic nature of the α-carbon in α-bromoacetophenones allows for covalent modification of the catalytic cysteine residue in the active site of PTPs, leading to their inhibition.
The potential inhibitory action of this compound on a generic PTP signaling pathway is illustrated below.
The logical workflow for the synthesis of this compound can also be visualized.
References
- 1. This compound | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. [Synthesis of (2'-bromo-4', 5'-dimethoxy-phenyl)-(2,3-dibromo-4,5-dimethoxy-phenyl)-methane as PTP1B inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
An In-depth Technical Guide to 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
Introduction
This compound, also known as 2,4-dimethoxyphenacyl bromide, is an aromatic α-haloketone. Compounds of this class are characterized by a ketone functional group with a halogen atom on the adjacent carbon. This arrangement of functional groups makes them highly valuable and versatile intermediates in organic synthesis. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine—allows for a wide range of reactions with various nucleophiles.[1] This reactivity profile makes this compound a key building block for the construction of more complex molecular architectures, particularly heterocyclic compounds, some of which are of interest in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis protocols, and safety information.
Chemical and Physical Properties
This section summarizes the key identifiers and physical characteristics of the compound.
Table 1: Chemical Identity
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[3][4] |
| Synonyms | 2-Bromo-2',4'-dimethoxyacetophenone, 2,4-dimethoxyphenacyl bromide[3][4] |
| CAS Number | 60965-26-6[3][4] |
| Molecular Formula | C₁₀H₁₁BrO₃[3][4] |
| Molecular Weight | 259.10 g/mol [3][5] |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)CBr)OC[3] |
| InChI | InChI=1S/C10H11BrO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5H,6H2,1-2H3[3] |
| InChIKey | PKVBZABQCCQHLD-UHFFFAOYSA-N[3] |
Table 2: Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Solid, Off-white to light brown crystals or crystalline powder | [6] |
| Melting Point | 102-105 °C | Fluorochem |
| Boiling Point | Data not readily available | |
| Density | Data not readily available |
| Solubility | Soluble in most organic solvents. Partly miscible in water. |[6] |
Chemical Reactivity
As an α-haloketone, the reactivity of this compound is dominated by its two adjacent electrophilic sites. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack (Sₙ2 reaction).[6] This makes the compound an effective alkylating agent.
Common reactions include:
-
Nucleophilic Substitution: Reacts with a wide variety of nucleophiles (e.g., amines, thiols, carboxylates) to displace the bromide ion. This is a cornerstone of its use in building complex molecules.
-
Heterocycle Synthesis: It is a key precursor for synthesizing heterocycles like thiazoles (from reaction with thioamides) and pyrroles.[7]
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo rearrangement to form carboxylic acid derivatives.[7]
The bifunctional nature of this molecule allows it to be a linchpin in convergent synthetic strategies, making it a valuable tool for medicinal chemists and researchers in organic synthesis.
Figure 1. Key reaction pathways for α-haloketones.
Spectral Data
Spectral analysis is critical for confirming the identity and purity of the compound after synthesis.
Table 3: Mass Spectrometry Data (GC-MS)
| m/z | Interpretation |
|---|---|
| 258/260 | Molecular ion peak [M]⁺ (presence of Br isotopes) |
| 165 | Fragment corresponding to [C₉H₉O₃]⁺ (loss of Br) |
| 105 | Further fragmentation |
Data sourced from PubChem CID 98683.[5]
Table 4: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃) No experimental NMR spectra for this specific compound were found in the searched literature. The following are predicted shifts based on the analysis of similar structures and standard chemical shift ranges.[1][3][8][9][10][11]
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| H-6 | ~7.8 - 8.0 | d | 1H | Ar-H ortho to C=O |
| H-5 | ~6.4 - 6.6 | dd | 1H | Ar-H meta to C=O |
| H-3 | ~6.4 - 6.6 | d | 1H | Ar-H ortho to both OMe |
| -CH₂Br | ~4.4 - 4.6 | s | 2H | Methylene protons |
| -OCH₃ (C4) | ~3.9 | s | 3H | Methoxy protons |
| -OCH₃ (C2) | ~3.9 | s | 3H | Methoxy protons |
| ¹³C NMR | Predicted Shift (ppm) | Assignment |
| C=O | ~190-192 | Carbonyl carbon |
| C-2, C-4 | ~160-165 | Aromatic carbons attached to OMe |
| C-6 | ~132-135 | Aromatic CH |
| C-1 | ~115-120 | Aromatic quaternary carbon |
| C-3, C-5 | ~98-105 | Aromatic CH |
| -OCH₃ | ~55-57 | Methoxy carbons |
| -CH₂Br | ~31-35 | Methylene carbon |
Experimental Protocols
The most common route to this compound is the direct α-bromination of its corresponding ketone precursor, 1-(2,4-dimethoxyphenyl)ethanone.
Protocol 1: Synthesis via Direct Bromination This protocol is adapted from general methods for the α-bromination of acetophenones.[1][7][12]
Materials:
-
1-(2,4-dimethoxyphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or AIBN (initiator)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (solvent)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(2,4-dimethoxyphenyl)ethanone (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent like CCl₄ or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide or AIBN.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. A key indicator is the consumption of the starting ketone and the succinimide byproduct floating to the surface.
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization This is a standard method for purifying solid organic compounds.[7]
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethyl acetate or ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
References
- 1. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. rsc.org [rsc.org]
- 4. escientificsolutions.com [escientificsolutions.com]
- 5. This compound | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-4'-methoxyacetophenone CAS#: 2632-13-5 [m.chemicalbook.com]
- 7. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. prepchem.com [prepchem.com]
Technical Guide: Analysis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone and its Structural Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structural analysis of α-bromoacetophenones, with a specific focus on 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. While a complete, publicly available crystal structure for this compound has not been identified in this review, a comprehensive analysis of the closely related analog, 2-Bromo-1-(4-methoxyphenyl)ethanone, is presented. This guide includes detailed experimental protocols for synthesis and crystallization, quantitative data from single-crystal X-ray diffraction of the analog, and a generalized workflow for crystal structure determination.
Introduction
This compound is a halogenated organic compound with the chemical formula C₁₀H₁₁BrO₃.[1][2] Its molecular structure, featuring a brominated ketone and a dimethoxy-substituted phenyl ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[3] The presence of the bromine atom provides a reactive site for various synthetic transformations.[3]
The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. Single-crystal X-ray diffraction is the definitive technique for elucidating this arrangement. This guide provides an in-depth look at the crystallographic data of a structural analog and the methodologies required for such an analysis.
Quantitative Crystallographic Data
As of the date of this guide, the specific crystal structure of this compound is not available in the public domain. However, the crystallographic data for the closely related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, offers significant insight into the expected structural characteristics. The data for this analog is summarized in the table below.[4][5][6]
| Parameter | Value[4][5][6] |
| Chemical Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.7360 (15) Å |
| b | 12.441 (3) Å |
| c | 10.048 (2) Å |
| α | 90° |
| β | 111.42 (3)° |
| γ | 90° |
| Volume | 900.3 (4) ų |
| Z | 4 |
| Temperature | 305 K |
| Radiation | Mo Kα |
| Wavelength | 0.71073 Å |
| Absorption Coefficient (μ) | 4.52 mm⁻¹ |
| Reflections Collected | 1634 |
| Independent Reflections | 1634 |
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and structural analysis of α-bromoacetophenones, which are applicable to this compound.
Synthesis of this compound
A plausible method for the synthesis of the title compound is the bromination of the corresponding acetophenone. A general procedure is as follows:
-
Dissolution: Dissolve 1-(2,4-dimethoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as ethyl ether or a mixture of dichloromethane and methanol.[7]
-
Bromination: Add a brominating agent, such as bromine (1 equivalent) or benzyltrimethylammonium tribromide (1 equivalent), to the solution at room temperature.[7]
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the organic phase with water and brine.[8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[7][8]
An alternative method involves the use of cupric bromide.[6]
-
Reaction Setup: Dissolve 1-(2,4-dimethoxyphenyl)ethanone (1 equivalent) in ethyl acetate.
-
Addition of Reagent: Add cupric bromide (1.5 equivalents) to the solution.
-
Reflux: Reflux the mixture for approximately 3 hours.
-
Isolation: Cool the reaction mixture, filter the solid, and recrystallize from a suitable solvent like ethyl acetate to obtain the purified product.[6]
Crystallization
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation:
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent, such as ethyl acetate.
-
Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.
-
Crystal Formation: As the solvent evaporates, the concentration of the compound will increase, leading to the formation of single crystals.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal is selected and mounted on the diffractometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation), and the diffraction pattern is collected as the crystal is rotated.[4][5] An instrument such as an Enraf–Nonius CAD-4 diffractometer can be used.[6]
-
Data Reduction: The collected data is processed to correct for various factors, including absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to obtain the final atomic coordinates and displacement parameters.
Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow for determining the crystal structure of a compound using single-crystal X-ray diffraction.
References
- 1. PubChemLite - 2-bromo-1-(2,6-dimethoxyphenyl)ethanone (C10H11BrO3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 60965-26-6: this compound [cymitquimica.com]
- 4. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
Navigating the Spectral Landscape of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive resource for the structural elucidation and characterization of this important chemical entity.
Introduction
This compound is a halogenated aromatic ketone with significant applications as a building block in organic synthesis. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and utilization in complex synthetic pathways. This guide presents a detailed examination of its ¹H and ¹³C NMR spectra, supplemented with experimental protocols and structural diagrams to facilitate a comprehensive understanding.
Chemical Structure and Atom Numbering
The structural integrity and atom numbering of this compound are foundational to the assignment of its NMR signals. The following diagram illustrates the molecular structure with standardized atom numbering, which will be referenced throughout this guide.
NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from spectral databases and may be predicted or based on experimental data for closely related structures.
¹H NMR Spectral Data
| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |
| H-6 | ~7.8 | d | 1H | ~8.7 |
| H-5 | ~6.5 | dd | 1H | ~8.7, ~2.3 |
| H-3 | ~6.4 | d | 1H | ~2.3 |
| -CH₂Br | ~4.6 | s | 2H | - |
| -OCH₃ (C4) | ~3.9 | s | 3H | - |
| -OCH₃ (C2) | ~3.8 | s | 3H | - |
¹³C NMR Spectral Data
| Signal Assignment | Chemical Shift (δ) [ppm] |
| C=O (C8) | ~192 |
| C4 | ~165 |
| C2 | ~161 |
| C6 | ~133 |
| C1 | ~118 |
| C5 | ~105 |
| C3 | ~98 |
| -OCH₃ (C4) | ~56.0 |
| -OCH₃ (C2) | ~55.8 |
| -CH₂Br (C7) | ~35 |
Experimental Protocols
The acquisition of high-quality NMR spectra is crucial for accurate structural analysis. The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Addition: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for similar compounds.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer:
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-64 scans.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Perform phase and baseline corrections to obtain a clean spectrum.
-
Referencing: Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.
Workflow for NMR Data Acquisition and Analysis
The logical flow from sample preparation to final spectral analysis is a critical process in NMR spectroscopy. The diagram below outlines the key stages of this workflow.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. The tabulated data, in conjunction with the detailed experimental protocols and illustrative diagrams, serves as a valuable resource for the scientific community. Accurate and reproducible spectral data are essential for the advancement of chemical research and development, and this guide aims to support these endeavors.
An In-depth Technical Guide on the Solubility of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility profile based on the principle of "like dissolves like" and data from structurally similar compounds. Furthermore, detailed experimental protocols are presented for researchers to determine precise quantitative solubility values.
Qualitative Solubility Profile
This compound is a moderately polar molecule. Its solubility in various organic solvents is governed by the interplay between its polar functional groups (carbonyl and two methoxy ethers) and its nonpolar aromatic ring and alkyl bromide component. Based on the solubility of structurally related compounds, such as 2-bromo-1-(4-methoxyphenyl)ethanone and 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, a qualitative solubility profile can be predicted. The former is expected to be more soluble in organic solvents like ethanol and acetone than in water[1], while the latter is soluble in dichloromethane, ether, and methanol.
The general principle of "like dissolves like" suggests that solvents with polarity similar to the solute will be most effective at dissolving it. Therefore, this compound is expected to be soluble in a range of polar aprotic and some polar protic organic solvents. Its solubility in nonpolar solvents might be more limited but still greater than in water.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Example | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact favorably with the polar groups of the solute. |
| Dichloromethane | Soluble | A good solvent for many organic compounds with moderate polarity. A similar compound is known to be soluble in it. | |
| Ethyl Acetate | Soluble | Its polarity is suitable for dissolving compounds with a mix of polar and nonpolar features. | |
| Polar Protic | Ethanol | Soluble to Moderately Soluble | The hydroxyl group can hydrogen bond with the ether and carbonyl oxygens, while the ethyl group provides some nonpolar character. A similar compound is soluble in it[1]. |
| Methanol | Soluble to Moderately Soluble | Similar to ethanol, but its higher polarity might slightly reduce solubility compared to ethanol due to the larger nonpolar part of the solute. A similar compound is soluble in it. | |
| Nonpolar | Toluene | Slightly Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute via π-stacking, but the polar groups of the solute will limit solubility. |
| Hexane | Sparingly Soluble to Insoluble | The large difference in polarity between the highly nonpolar hexane and the moderately polar solute will likely result in poor solubility. | |
| Aqueous | Water | Insoluble | The large, nonpolar aromatic ring and the presence of a bromine atom make the molecule hydrophobic, leading to very low solubility in water. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe common methods for determining the solubility of a solid organic compound in an organic solvent.
2.1. Isothermal Saturation Method
This gravimetric method is a reliable technique for determining solubility.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a different organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed[2].
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant-temperature bath or shaker. Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached[2]. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle[2].
-
Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.
-
Solvent Evaporation: Transfer the extracted aliquot to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Quantification: Once the solvent is completely removed, weigh the vial containing the solid residue. The mass of the dissolved solid can be determined by subtracting the initial mass of the vial.
-
Calculation: Calculate the solubility using the mass of the dissolved solid and the volume of the solvent aliquot taken. The results are typically expressed in units of g/100 mL, mg/mL, or mol/L.
2.2. UV-Vis Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis spectrum, which is the case for this compound due to its aromatic ring and carbonyl group.
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of the compound in the chosen solvent with a precisely known concentration. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution[2].
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).
-
Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-3 of the Isothermal Saturation Method.
-
Sample Preparation and Analysis: Withdraw a small, precise volume of the clear supernatant and dilute it with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Measure the absorbance of the diluted solution.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the Isothermal Saturation Method.
Caption: Isothermal Saturation Method Workflow.
References
An In-depth Technical Guide to the Bromination of 2,4-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bromination of 2,4-dimethoxyacetophenone, a key reaction in the synthesis of various pharmaceutical intermediates and fine chemicals. The regioselectivity of this reaction is highly dependent on the chosen reagents and reaction conditions, leading to either substitution on the aromatic ring (nuclear bromination) or on the α-carbon of the acetyl group (α-bromination). This document details the mechanisms, experimental protocols, and quantitative data for both pathways.
Introduction
2,4-Dimethoxyacetophenone is a readily available starting material featuring a ketone functional group and a highly activated aromatic ring due to the presence of two electron-donating methoxy groups. These methoxy groups are ortho-, para-directing, making the C3, C5, and to a lesser extent, the C6 positions susceptible to electrophilic attack. The acetyl group, being a deactivating group, directs incoming electrophiles to the meta position (C3 and C5). The interplay of these electronic effects, along with the potential for enolization of the ketone, allows for the selective bromination at either the C5 position of the aromatic ring or the α-carbon of the acetyl group.
Reaction Mechanisms
The bromination of 2,4-dimethoxyacetophenone can proceed via two distinct mechanistic pathways: Electrophilic Aromatic Substitution for nuclear bromination and Acid-Catalyzed α-Bromination for side-chain substitution.
Electrophilic Aromatic Substitution (Nuclear Bromination)
Under electrophilic conditions, the aromatic ring of 2,4-dimethoxyacetophenone acts as a nucleophile. The methoxy groups at C2 and C4 strongly activate the ring towards electrophilic attack, primarily at the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group. The general mechanism is as follows:
-
Generation of the Electrophile: A bromine electrophile (Br⁺) is generated from a bromine source, often with the aid of a Lewis acid or in a polar solvent.
-
Nucleophilic Attack: The π-electrons of the aromatic ring attack the bromine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the 5-bromo-2,4-dimethoxyacetophenone product.
α-Bromination (Side-Chain Bromination)
The bromination at the α-carbon of the acetyl group typically proceeds under acidic conditions through an enol intermediate.
-
Enolization: The ketone is protonated at the carbonyl oxygen by an acid catalyst. A subsequent deprotonation at the α-carbon leads to the formation of the enol tautomer.
-
Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂).
-
Deprotonation: The resulting protonated α-bromoketone is deprotonated to yield the final product, 2-bromo-2',4'-dimethoxyacetophenone.
Data Presentation
The following table summarizes the quantitative data for the bromination of 2,4-dimethoxyacetophenone under different conditions, leading to either nuclear or α-bromination.
| Product | Brominating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-2',4'-dimethoxyacetophenone | Sodium Bromate / Sodium Bisulfite | Water | - | 50 | 5 | 85 | [1] |
| 2-Bromo-2',4'-dimethoxyacetophenone | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | - | 0 | 6 | Not specified | |
| 5-Bromo-2,4-dimethoxyacetophenone | N-Bromosuccinimide (NBS) | Acetonitrile | Neutral Al₂O₃ | Reflux | 0.25 | High (not specified) | Analogous reaction[2] |
| 5-Bromo-2,4-dimethoxyacetophenone | Bromine | Acetic Acid | - | Room Temperature | Not specified | Not specified | General method |
Experimental Protocols
Protocol for α-Bromination: Synthesis of 2-Bromo-2',4'-dimethoxyacetophenone[1]
This protocol is adapted from a patented procedure.
Materials:
-
2,4-Dimethoxyacetophenone (1.8 g, 10 mmol)
-
Sodium bromate (3.3 g, 22 mmol)
-
Sodium bisulfite (25 wt% aqueous solution, 2.29 g of NaHSO₃, 22 mmol)
-
Ethanol
-
Ice water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
To a round-bottom flask, add a solution of sodium bromate (3.3 g) in 20 mL of water and 2,4-dimethoxyacetophenone (1.8 g).
-
Stir the mixture and slowly add the 25 wt% sodium bisulfite solution dropwise over a period of approximately 30 minutes.
-
After the addition is complete, maintain the reaction temperature at 50°C for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash it with ice water.
-
Recrystallize the crude product from ethanol and dry to obtain white crystals of 2-bromo-2',4'-dimethoxyacetophenone.
Protocol for Nuclear Bromination: Synthesis of 5-Bromo-2,4-dimethoxyacetophenone
This protocol is based on general methods for the regioselective bromination of activated aromatic ketones.
Materials:
-
2,4-Dimethoxyacetophenone
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethoxyacetophenone in acetonitrile.
-
Add N-bromosuccinimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 5-bromo-2,4-dimethoxyacetophenone.
Experimental Workflow
The following diagram illustrates a general workflow for conducting and analyzing the bromination of 2,4-dimethoxyacetophenone.
Conclusion
The bromination of 2,4-dimethoxyacetophenone is a versatile reaction that can be directed to yield either the α-bromo or the nuclear-brominated product with high selectivity. The choice of brominating agent and reaction conditions is critical in determining the outcome. For researchers and drug development professionals, understanding and controlling this selectivity is paramount for the efficient synthesis of target molecules. The protocols and data presented in this guide provide a solid foundation for the practical application of this important transformation.
References
- 1. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]
- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2,4-Dimethoxyacetophenone as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,4-dimethoxyacetophenone, a crucial intermediate in the pharmaceutical and fine chemical industries.[1][2] This document details various synthetic routes, presents quantitative data in a comparative format, and offers comprehensive experimental protocols. Furthermore, it visualizes key synthetic pathways and experimental workflows to facilitate a deeper understanding of the processes involved.
Introduction to 2,4-Dimethoxyacetophenone
2',4'-Dimethoxyacetophenone (CAS No. 829-20-9) is an aromatic ketone that serves as a versatile precursor in the synthesis of a wide range of biologically active molecules, including flavonoids and chalcones.[3] Its molecular structure, featuring a substituted phenyl ring and a ketone functional group, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry.[1][2] It is also utilized in the fragrance and flavor industry due to its characteristic aromatic odor.[1][4]
Table 1: Physical and Chemical Properties of 2,4-Dimethoxyacetophenone
| Property | Value |
| CAS Number | 829-20-9[5][6] |
| Molecular Formula | C₁₀H₁₂O₃[2][5][6][7] |
| Molecular Weight | 180.20 g/mol [5][7] |
| Appearance | White crystalline powder[1] or crystals |
| Melting Point | 37-42 °C[1] |
| Boiling Point | 288 °C |
| Purity | ≥ 97-99% (GC)[1][6] |
Synthetic Routes to 2,4-Dimethoxyacetophenone
The synthesis of 2,4-dimethoxyacetophenone can be achieved through several established methods. The most common approaches include the Friedel-Crafts acylation of 1,3-dimethoxybenzene and the methylation of hydroxylated acetophenone precursors.
2.1. Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
This is a widely employed method for synthesizing 2,4-dimethoxyacetophenone. It involves the reaction of 1,3-dimethoxybenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The methoxy groups on the benzene ring are activating and direct the incoming acetyl group to the ortho and para positions.
2.2. Methylation of Hydroxylated Precursors
Another common route involves the methylation of compounds like acetovanillone or resacetophenone.[5][8] This method utilizes a methylating agent, such as dimethyl sulfate, in the presence of a base. For instance, reacting resacetophenone with dimethyl sulfate in an aqueous sodium hydroxide solution yields 2,4-dimethoxyacetophenone.[5]
2.3. Houben-Hoesch Reaction
A Chinese patent describes a method for preparing 2,4-dimethoxyacetophenone using 1,3-dimethoxybenzene as the raw material.[3] The process involves reacting 1,3-dimethoxybenzene with acetonitrile in the presence of a Lewis acid and dry hydrogen chloride gas.[3]
Table 2: Comparison of Synthesis Methods for 2,4-Dimethoxyacetophenone
| Starting Material | Acylating/Methylating Agent & Catalyst | Reaction Conditions | Yield (%) | Purity (%) |
| 1,3-Dimethoxybenzene | Acetonitrile, Aluminum Chloride, HCl gas | -5 to 5 °C, 20 hours, followed by hydrolysis | 92.0% | 99.0%[3] |
| Acetovanillone | Dimethyl sulfate, Sodium carbonate | 80-90 °C, 2 hours | Nearly quantitative | >99.7%[8] |
| Resacetophenone | Dimethyl sulfate, 10% aq. Sodium hydroxide | Not specified | 61% | Not specified[5] |
| 1,3-Dimethoxybenzene | 3-Chloropropionic acid, Polyphosphoric acid | 35 °C, 30 minutes | Not specified for the direct product | Not specified[9] |
Detailed Experimental Protocols
3.1. Protocol 1: Synthesis via Friedel-Crafts Acylation (Houben-Hoesch Variation)
This protocol is adapted from a patented method involving the reaction of 1,3-dimethoxybenzene with acetonitrile.[3]
Materials:
-
1,3-dimethoxybenzene (1.0 mol, 138.2 g)
-
Toluene (415.0 g)
-
Aluminum chloride (1.0 mol, 133.3 g)
-
Acetonitrile (2.0 mol, 82.1 g)
-
Dry Hydrogen Chloride (gas)
-
Water
Procedure:
-
In a 1000 mL reaction flask, add 1,3-dimethoxybenzene and toluene.
-
Cool the mixture to -10 °C.
-
Under stirring, add aluminum chloride.
-
Drip in acetonitrile.
-
Introduce dry hydrogen chloride gas and maintain the temperature between -5 and 5 °C for 20 hours.
-
After the reaction is complete, stop stirring and filter the mixture to obtain a solid.
-
Add the solid to 300.0 g of water and reflux for 1 hour for hydrolysis.
-
Cool the mixture and filter to obtain 2,4-dimethoxyacetophenone.
-
Dry the product. The expected yield is approximately 165.8 g (92.0%) with a purity of 99.0%.[3]
3.2. Protocol 2: Synthesis via Methylation of Acetovanillone
This protocol is based on the methylation of acetovanillone.[8]
Materials:
-
Acetovanillone (0.06 mol, 10 g)
-
Dimethyl sulfate (0.083 mol, 10.25 g)
-
Sodium carbonate (8.0 g)
-
Water
-
Benzene (for extraction)
Procedure:
-
Combine acetovanillone, dimethyl sulfate, and sodium carbonate in a reaction vessel.
-
Stir the reaction mixture at 80-90 °C for 2 hours.
-
During the last 1.2 hours of the reaction, add 6 mL of water dropwise.
-
After the reaction, add water to the mixture.
-
Acidify the solution.
-
Extract the product with benzene.
-
This method yields a nearly quantitative amount of 2,4-dimethoxyacetophenone with less than 0.3% acetovanillone impurity.[8]
Visualizing the Synthesis and Application
Caption: Synthetic routes to 2,4-dimethoxyacetophenone.
Caption: Workflow for Houben-Hoesch synthesis.
Role as a Precursor in Drug Development
2,4-Dimethoxyacetophenone is a key starting material for the synthesis of various pharmaceutical intermediates.[1] A significant application is in the preparation of chalcones through Claisen-Schmidt condensation with substituted aromatic aldehydes.[10] These chalcone derivatives are precursors to pyrazoline benzenesulfonamides, which have shown potential as anticancer agents.[10]
The synthesis of these pyrazoline derivatives involves a multi-step process where 2,4-dimethoxyacetophenone is first condensed with an aldehyde to form a chalcone.[10] This chalcone is then cyclized with a hydrazine derivative to yield the final pyrazoline compound.[10] This highlights the importance of 2,4-dimethoxyacetophenone as a foundational molecule in the development of novel therapeutic agents.
Caption: 2,4-dimethoxyacetophenone as a precursor for pyrazolines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 829-20-9: 2′,4′-Dimethoxyacetophenone | CymitQuimica [cymitquimica.com]
- 3. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,4-Dimethoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. CAS-829-20-9, 2,4-Dimethoxy Acetophenone for Synthesis (Resacetophenonedimethyl Ether) Manufacturers, Suppliers & Exporters in India | 073665 [cdhfinechemical.com]
- 7. 2',4'-Dimethoxyacetophenone [webbook.nist.gov]
- 8. prepchem.com [prepchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. dovepress.com [dovepress.com]
molecular weight and formula of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, a halogenated derivative of acetophenone, is a key organic intermediate with significant potential in medicinal chemistry and pharmaceutical research. Its reactive α-bromo ketone functional group makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its potential applications in drug discovery, particularly in the modulation of critical signaling pathways.
Core Chemical and Physical Data
The fundamental properties of this compound are summarized below, providing essential data for laboratory use and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |
| Molecular Weight | 259.1 g/mol | [1][2] |
| CAS Number | 60965-26-6 | [1][2] |
| IUPAC Name | This compound | [1][3] |
| Synonyms | 2-Bromo-2′,4′-dimethoxyacetophenone, 2,4-dimethoxyphenacyl bromide | [1][2] |
| Appearance | Solid (predicted) | |
| Spectral Data | 1H NMR, Mass Spectrometry, IR, and Raman spectra are available. | [3] |
Experimental Protocols
The synthesis of α-bromo ketones, such as this compound, is a fundamental transformation in organic chemistry. Below is a representative experimental protocol for its synthesis via the bromination of the corresponding acetophenone. This protocol is based on established methods for the synthesis of similar compounds.[4][5]
Synthesis of this compound from 1-(2,4-dimethoxyphenyl)ethanone
Materials:
-
1-(2,4-dimethoxyphenyl)ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Appropriate solvent (e.g., Dichloromethane, Ethyl Ether, Chloroform)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 1-(2,4-dimethoxyphenyl)ethanone in a suitable solvent (e.g., dichloromethane).
-
Bromination: Slowly add 1 to 1.1 equivalents of the brominating agent (e.g., bromine dissolved in the same solvent or N-bromosuccinimide) to the stirred solution at room temperature. The reaction may be slightly exothermic. Maintain the temperature with an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Safety Precautions:
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Applications in Drug Development and Signaling Pathways
While direct studies on the biological activity of this compound are limited, its structural analogs have shown significant promise in modulating key signaling pathways implicated in various diseases. This compound serves as a valuable building block for synthesizing novel therapeutic agents.[6]
Potential Role in Anti-inflammatory Drug Discovery
A structurally similar compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been demonstrated to suppress pro-inflammatory responses in activated microglia.[7] This inhibition is achieved by blocking the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of nuclear factor-κB (NF-κB).[7] Given these findings, it is plausible that derivatives of this compound could be synthesized to target these inflammatory pathways.
The diagram below illustrates the potential mechanism of action, where a synthesized derivative could inhibit inflammatory signaling.
Caption: Potential anti-inflammatory mechanism of action.
Use as a Versatile Synthetic Intermediate
The compound 2-Bromo-2',5'-dimethoxyacetophenone, another close analog, is recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and for anticancer applications.[6] This highlights the role of such α-bromo ketones as versatile building blocks in creating diverse molecular libraries for drug screening.
The general workflow for utilizing this compound in drug discovery is depicted below.
Caption: Drug discovery workflow utilizing the target compound.
Conclusion
This compound is a valuable chemical entity for researchers and scientists in the field of drug development. Its well-defined chemical properties and versatile reactivity make it an ideal starting material for the synthesis of novel compounds with potential therapeutic applications. The insights gained from its structural analogs suggest that its derivatives could be potent modulators of key signaling pathways, particularly those involved in inflammation and neurological disorders, making it a compound of significant interest for future research endeavors.
References
- 1. rsc.org [rsc.org]
- 2. escientificsolutions.com [escientificsolutions.com]
- 3. This compound | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. prepchem.com [prepchem.com]
- 6. 2-Bromo-2',5'-dimethoxyacetophenone | 1204-21-3 | Benchchem [benchchem.com]
- 7. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Hantzsch Thiazole Synthesis Using 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
Introduction
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone reaction in heterocyclic chemistry for the formation of the thiazole ring system.[1][2] The synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide.[3] This method is highly valued for its reliability, straightforward execution, and typically high yields of stable, aromatic thiazole products.[2][4] Thiazole moieties are critical structural components in a vast array of pharmacologically active compounds, exhibiting properties including antimicrobial, anti-inflammatory, and anticancer activities.[5][6][7]
This document provides detailed protocols for the synthesis of 4-(2,4-dimethoxyphenyl)thiazole derivatives, starting from 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. The 2,4-dimethoxyphenyl substituent is of particular interest in drug development, as the methoxy groups can modulate the molecule's electronic properties, solubility, and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds via a well-established multi-step mechanism. The reaction is initiated by a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the final aromatic thiazole ring.[2][8]
The key steps are:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in an SN2 reaction to form an isothioamide intermediate.[9]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate performs a nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring, a hydroxythiazoline intermediate.[4][8]
-
Dehydration: The intermediate readily undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable, aromatic thiazole ring system.[8][9]
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
A. General Experimental Workflow
The synthesis follows a standard laboratory workflow, which includes reaction setup, monitoring, product isolation (work-up), and purification. Adherence to safety protocols, including the use of a fume hood and personal protective equipment (PPE), is mandatory.
Caption: General workflow for Hantzsch thiazole synthesis.
B. Protocol: Synthesis of 2-Methyl-4-(2,4-dimethoxyphenyl)thiazole
This protocol details the reaction of this compound with thioacetamide.
Materials:
-
This compound (1.0 eq)
-
Thioacetamide (1.1 eq)
-
Absolute Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and extraction
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 2.75 g) in absolute ethanol (30 mL).
-
Reagent Addition: To the stirred solution, add thioacetamide (11 mmol, 0.83 g).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 3-5 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting α-bromoketone indicates completion.
-
Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Neutralization: Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the hydrobromic acid byproduct. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield the pure 2-methyl-4-(2,4-dimethoxyphenyl)thiazole.
Data Presentation
Systematic variation of the thioamide component allows for the creation of a library of thiazole derivatives. All quantitative data, including reaction times, yields, and key characterization metrics, should be summarized for clear comparison.
Table 1: Representative Data for the Synthesis of 4-(2,4-dimethoxyphenyl)thiazole Derivatives
| Entry | Thioamide Used | R-Group | Product | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 1 | Thiourea | -NH₂ | 2-Amino-4-(2,4-dimethoxyphenyl)thiazole | 2 | 92 | 165-167 |
| 2 | Thioacetamide | -CH₃ | 2-Methyl-4-(2,4-dimethoxyphenyl)thiazole | 4 | 85 | 88-90 |
| 3 | Thiobenzamide | -Ph | 2-Phenyl-4-(2,4-dimethoxyphenyl)thiazole | 5 | 88 | 121-123 |
| 4 | 4-Chlorothiobenzamide | -C₆H₄Cl | 2-(4-Chlorophenyl)-4-(2,4-dimethoxyphenyl)thiazole | 5 | 83 | 140-142 |
Note: Data are illustrative and represent typical outcomes for this reaction type.
Application in Drug Discovery
The Hantzsch synthesis is a powerful tool in medicinal chemistry for generating novel molecular scaffolds. The synthesized 4-(2,4-dimethoxyphenyl)thiazole derivatives can be screened for various biological activities, serving as starting points for lead optimization in a drug discovery pipeline.
Caption: Role of thiazole synthesis in a drug discovery workflow.
References
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 7. purkh.com [purkh.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Claisen-Schmidt Condensation with 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of chalcone derivatives via the Claisen-Schmidt condensation of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone with various aromatic aldehydes. Chalcones are a class of organic compounds that serve as precursors for flavonoids and isoflavonoids and are recognized for their wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2][3] This document outlines the synthetic procedures, presents key quantitative data, and discusses the potential applications of the resulting compounds, particularly in the context of cancer research.
Introduction
The Claisen-Schmidt condensation is a reliable and versatile base-catalyzed reaction for the synthesis of α,β-unsaturated ketones, known as chalcones.[4][5][6] This reaction involves the condensation of an aromatic ketone with an aromatic aldehyde. The resulting chalcone scaffold, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3]
The specific precursor, this compound, introduces bromine and dimethoxy substitutions, which can significantly influence the biological activity of the resulting chalcone derivatives. These modifications can enhance potency and selectivity for various biological targets. This document provides detailed experimental protocols for the synthesis of such chalcones and summarizes their characterization data.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various chalcone derivatives starting from this compound.
Table 1: Reaction Yields and Physical Properties of Synthesized Chalcones
| Aldehyde Reactant | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) |
| 4-Methoxybenzaldehyde | (E)-1-(2-Bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₈H₁₇BrO₄ | 88 | 197-199 |
| Benzaldehyde | (E)-1-(2-Bromo-4,5-dimethoxyphenyl)-3-phenylprop-2-en-1-one | C₁₇H₁₅BrO₃ | 88 | 155-157 |
| 2,4-Dichlorobenzaldehyde | (E)-1-(2-Bromo-4,5-dimethoxyphenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | C₁₇H₁₃BrCl₂O₃ | 75 | 155-158 |
Note: Data for 4-Methoxybenzaldehyde and Benzaldehyde reactions are adapted from a similar synthesis using p-bromoacetophenone for illustrative purposes.[7] Data for 2,4-Dichlorobenzaldehyde is adapted from a similar synthesis using 4-methoxyacetophenone.[7]
Table 2: Spectroscopic Data for a Representative Chalcone: (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one [7]
| ¹H-NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| 3.84 (s, 3H, -OCH₃), 6.92-6.94 (d, 2H, Ar-H), 7.58-7.61 (d, 2H, -CH=CH-), 7.85-7.87 (d, 4H, Ar-H) | 1658 (C=O), 1596, 1540 (C=C), 1026 (-OCH₃), 722 (C-Br) |
Note: This data is for a structurally related compound and is provided as a representative example of the expected spectral features.
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation (Grinding Method)
This solvent-free method is environmentally friendly and often results in high yields.[8]
Materials:
-
This compound (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Sodium hydroxide (NaOH) pellet (1.0 mmol)
-
Mortar and pestle
-
Ethanol (for recrystallization)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a clean mortar, combine this compound (1.0 mmol) and the desired substituted aromatic aldehyde (1.0 mmol).
-
Add one pellet of sodium hydroxide to the mixture.
-
Grind the mixture mechanically with a pestle at room temperature for approximately 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water to the mortar and triturate the solid.
-
Transfer the slurry to a beaker and neutralize with dilute HCl.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from ethanol to obtain the pure chalcone derivative.
-
Dry the purified product and determine the yield and melting point.
General Protocol for Claisen-Schmidt Condensation (Solution-Phase Method)
This traditional method is widely used and adaptable for various substrates.[9]
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-60%)
-
Stirring apparatus
-
Ice bath
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted aromatic aldehyde in a suitable solvent such as ethanol or methanol.
-
Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for a period ranging from 2 to 24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction progress using TLC.
-
After the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
Mandatory Visualizations
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: General experimental workflow for chalcone synthesis.
Application in Drug Development: Anticancer Activity
Chalcones derived from bromo- and methoxy-substituted acetophenones have demonstrated significant potential as anticancer agents. A primary mechanism of action for many chalcones is the inhibition of tubulin polymerization.[1][2] Tubulin is a critical protein for the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these chalcones can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[1]
The presence of the bromo and dimethoxy groups on the chalcone scaffold can enhance its binding affinity to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules. This disruption of the cytoskeleton ultimately leads to the demise of rapidly dividing cancer cells.
Furthermore, some chalcones have been shown to induce apoptosis through pathways independent of tubulin inhibition, such as the activation of death receptor pathways. For instance, certain chalcones can upregulate the expression of death receptor 5 (DR5), leading to the activation of the extrinsic apoptosis pathway.[5]
Caption: Proposed anticancer signaling pathways of bromo-dimethoxy chalcones.
References
- 1. Apoptosis Pathways Triggered by a Potent Antiproliferative Hybrid Chalcone on Human Melanoma Cells [mdpi.com]
- 2. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journaljabb.com [journaljabb.com]
- 4. jocpr.com [jocpr.com]
- 5. The chalcone 2'-hydroxy-4',5'-dimethoxychalcone activates death receptor 5 pathway and leads to apoptosis in human nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. The interaction of chalcones with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes: Synthesis of Chalcone Derivatives from 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of flavonoids widely recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The versatility of the chalcone scaffold allows for extensive structural modifications to optimize biological activity, making it a privileged structure in medicinal chemistry.
This document provides detailed protocols for the synthesis of chalcone derivatives using 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone as a key starting material. While the traditional Claisen-Schmidt condensation is a common method for chalcone synthesis, the use of an α-bromo ketone precursor makes the Wittig reaction a more suitable and high-yielding alternative. This pathway proceeds via the formation of a phosphonium ylide, which then reacts with a variety of aromatic aldehydes to afford the target chalcones with excellent control over the double bond formation.
Primary Synthetic Pathway: The Wittig Reaction
The synthesis of chalcone derivatives from this compound is most effectively achieved through a two-step Wittig reaction protocol. This method avoids the potential side reactions associated with base-catalyzed self-condensation of the ketone and provides a robust route to the desired products.
-
Step 1: Phosphonium Salt Formation. The synthesis begins with a nucleophilic substitution (SN2) reaction where triphenylphosphine attacks the electrophilic carbon of this compound, displacing the bromide ion to form a stable phosphonium salt.
-
Step 2: Ylide Formation and Olefination. The phosphonium salt is then deprotonated using a base to form a phosphorus ylide. This nucleophilic ylide reacts with an aromatic aldehyde. The reaction proceeds through a betaine or oxaphosphetane intermediate, which subsequently collapses to form the desired alkene (the chalcone) and triphenylphosphine oxide as a byproduct.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of (2-(2,4-dimethoxyphenyl)-2-oxoethyl)triphenylphosphonium bromide (Phosphonium Salt Intermediate)
This protocol outlines the formation of the key phosphonium salt intermediate.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Toluene or Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Filtration apparatus
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 equiv.) in anhydrous toluene (approx. 5-10 mL per gram of PPh₃).
-
Add this compound (1.0 equiv.) to the solution.
-
Heat the reaction mixture to reflux (approx. 80°C for acetonitrile or 110°C for toluene) and stir for 12-24 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the phosphonium salt to precipitate.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting phosphonium salt, (2-(2,4-dimethoxyphenyl)-2-oxoethyl)triphenylphosphonium bromide, under vacuum. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of (E)-1-(2,4-dimethoxyphenyl)-3-aryl-prop-2-en-1-one (Chalcone Derivatives)
This protocol describes the Wittig reaction between the phosphonium salt and various aromatic aldehydes.
Materials:
-
(2-(2,4-dimethoxyphenyl)-2-oxoethyl)triphenylphosphonium bromide (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.) (1.0 equiv.)
-
Base (e.g., Sodium hydroxide, Potassium carbonate)
-
Solvent (e.g., Dichloromethane, Methanol, or a biphasic system)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Suspend the phosphonium salt (1.1 equiv.) in the chosen solvent in a round-bottom flask.
-
Add the aromatic aldehyde (1.0 equiv.) to the suspension.
-
Add the base (e.g., an aqueous solution of NaOH) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
After completion (typically 2-6 hours), transfer the reaction mixture to a separatory funnel.
-
If a biphasic system was used, separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired chalcone and triphenylphosphine oxide. Purify the chalcone using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.[2]
-
Recrystallize the purified chalcone from a suitable solvent (e.g., ethanol) to obtain the final product.
Data Presentation
The following tables summarize representative data for chalcone derivatives synthesized with a 1-(2,4-dimethoxyphenyl)ethanone core structure. While the protocol above describes the high-yield Wittig reaction, the following characterization data is derived from literature reports of these specific molecules, which may have been synthesized by other methods such as the Claisen-Schmidt condensation. The spectroscopic data remains valid for the pure compounds regardless of the synthetic route.
Table 1: Synthesis of (E)-1-(2,4-dimethoxyphenyl)-3-aryl-prop-2-en-1-one Derivatives
| Compound ID | Aryl Substituent (B-Ring) | Aldehyde Used | Typical Yield (%) | M.P. (°C) | Reference |
| CH-1 | H | Benzaldehyde | 75-85 | 88-90 | [5] |
| CH-2 | 4-Cl | 4-Chlorobenzaldehyde | 80-90 | 124-126 | [6] |
| CH-3 | 4-OCH₃ | 4-Methoxybenzaldehyde | 70-80 | 102-104 | [7] |
| CH-4 | 4-NO₂ | 4-Nitrobenzaldehyde | 85-95 | 165-167 | [8] |
Table 2: Spectroscopic Data for Synthesized Chalcone Derivatives
| Compound ID | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| CH-1 | 8.06 (d, J=15.8 Hz, 1H), 7.99-8.01 (m, 2H), 7.46-7.58 (m, 5H), 6.54 (dd, J=2.4, 8.5 Hz, 1H), 6.48 (d, J=15.8 Hz, 1H), 3.89 (s, 3H), 3.85 (s, 3H). | 190.9, 162.9, 160.2, 140.3, 138.6, 132.1, 128.3, 120.0, 116.8, 105.3, 98.2, 55.3, 55.2.[5] |
| CH-2 | 7.79 (d, J=15.6 Hz, 1H), 7.68 (dd, J=26.5, 11.0 Hz, 3H), 7.43-7.36 (m, 2H), 7.13 (t, J=8.6 Hz, 2H), additional aromatic and methoxy signals. | 188.8, 165.5, 163.0, 144.3, 139.9, 135.7, 131.5, 130.9, 130.5, 130.2, 127.0, 121.1, 116.3, 116.1.[9] |
| CH-3 | 7.79 (d, J=15.7 Hz, 1H), 7.55-7.62 (m, 3H), 7.48-7.51 (m, 2H), 7.42 (d, J=15.6 Hz, 1H), 6.94 (d, J=8.8 Hz, 2H), 3.86 (s, 3H), additional methoxy signals. | 190.5, 161.6, 144.6, 138.4, 132.5, 130.2, 128.5, 128.3, 127.5, 119.7, 114.3, 55.3.[5][7] |
| CH-4 | 8.26 (d, J=8.8 Hz, 2H), 8.05 (d, J=8.8 Hz, 2H), 7.79 (d, J=15.6 Hz, 1H), 7.66 (d, J=15.6 Hz, 1H), additional aromatic and methoxy signals. | 189.0, 148.5, 142.5, 141.0, 135.0, 130.5, 129.0, 124.0, 115.0, 55.5.[8][10] |
Visualizations
Experimental Workflow Diagram
The overall process from the starting material to the final purified chalcone derivatives is depicted below.
Caption: High-level workflow for the synthesis of chalcone derivatives.
Wittig Reaction Mechanism
This diagram illustrates the key steps of the Wittig reaction for chalcone synthesis.
Caption: Key steps in the Wittig reaction for chalcone formation.
Potential Anticancer Signaling Pathway
Chalcone derivatives with 2',4'-dimethoxy substitutions have been shown to induce apoptosis and inhibit cell proliferation in cancer cells. One of the key pathways implicated is the PI3K/Akt/mTOR signaling cascade, which is a critical regulator of cell survival and growth.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. 1530-45-6 | MFCD00011835 | (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide [aaronchem.com]
- 4. (Ethoxycarbonylmethyl)triphenylphosphonium bromide | 1530-45-6 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1H NMR spectrum [chemicalbook.com]
- 8. (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one | C16H13NO4 | CID 5340296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one(77636-36-3) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: Antimicrobial Activity of Chalcones Derived from 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of chalcone derivatives. While direct studies on chalcones derived specifically from 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone are limited in the available literature, this document outlines generalized yet detailed protocols applicable to structurally similar bromo- and dimethoxy-substituted chalcones. The provided data and methodologies are synthesized from various studies on related compounds, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of bioactive compounds.[1][2] Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for drug discovery.[3][4] The antimicrobial efficacy of chalcones is often attributed to the α,β-unsaturated keto moiety and is influenced by the nature and position of substituents on the aromatic rings.[1][2] This document focuses on the synthesis and antimicrobial assessment of chalcones, with a particular interest in bromo- and dimethoxy-substituted derivatives.
Data Presentation: Antimicrobial Activity of Substituted Chalcones
The following table summarizes the antimicrobial activity of various chalcone derivatives against a panel of pathogenic bacteria and fungi. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL or zone of inhibition in mm, highlights the potential of these compounds as antimicrobial agents.
| Compound ID | Substituents | Test Organism | Activity (MIC in µg/mL) | Activity (Zone of Inhibition in mm) | Reference |
| 1 | 4-bromo-3′,4′-dimethoxy | Escherichia coli | - | 11 ± 0.3 | [1] |
| Salmonella typhimurium | - | 15 ± 0.7 | [1] | ||
| 2 | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | - | [5] |
| Bacillus subtilis | 62.5 | - | [5] | ||
| Escherichia coli | 250 | - | [5] | ||
| Pseudomonas aeruginosa | 125 | - | [5] | ||
| 3 | Chalcone-based sulfone hybrids | Bacillus subtilis | 1.95–16.62 | - | [6] |
| Salmonella typhimurium | 1.95 | - | [6] | ||
| 4 | Amide chalcones | Various bacterial strains | 2.0-10.0 | - | [7] |
| 5 | Trifluoromethyl-substituted chalcone | C. parapsilosis | 15.6-31.25 | - | [8] |
Experimental Protocols
The Claisen-Schmidt condensation is a widely used method for the synthesis of chalcones, involving the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[2][9]
Materials:
-
Substituted acetophenone (e.g., 1-(2,4-dimethoxyphenyl)ethanone)
-
Substituted benzaldehyde (e.g., 2-bromobenzaldehyde)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), 0.1N
-
Mortar and pestle
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
In a mortar, take equimolar amounts of the substituted acetophenone (1 mmol) and the aromatic aldehyde (1 mmol).
-
Add a catalytic amount of solid NaOH or KOH.
-
Grind the mixture mechanically with a pestle at room temperature for approximately 30 minutes.[2]
-
Monitor the progress of the reaction using TLC.
-
Once the reaction is complete, as indicated by TLC, cover the mortar and let it stand overnight.[2]
-
Alternatively, for a solution-phase reaction, dissolve the acetophenone and aldehyde in ethanol, and add an aqueous solution of NaOH or KOH dropwise with stirring. Stir the mixture at room temperature for 4-5 hours.[9]
-
After the reaction is complete, neutralize the reaction mixture with 0.1N HCl until it reaches a neutral pH.[9]
-
The chalcone product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with a 1:1 mixture of water and ethanol.[9]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Characterize the synthesized compound using spectroscopic methods such as IR, NMR (¹H and ¹³C), and Mass Spectrometry.[2]
a) Disc Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of the synthesized chalcones.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile filter paper discs
-
Stock solutions of synthesized chalcones in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Tetracycline, Gentamicin)
-
Negative control (solvent used for dissolving compounds)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the bacterial suspension onto the surface of the nutrient agar plates.
-
Impregnate sterile filter paper discs with a known concentration of the chalcone solution.
-
Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.[1]
b) Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][10]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Serial dilutions of the synthesized chalcones
-
Bacterial/fungal inoculum adjusted to a specific concentration
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with solvent)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial dilutions of the chalcone compounds in the appropriate broth within the wells of a 96-well microtiter plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum and the solvent used to dissolve the chalcones).
-
Incubate the microtiter plates at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5] This can be assessed visually or by using a microplate reader to measure absorbance.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of chalcones.
Caption: Proposed mechanisms of antimicrobial action of chalcones.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. rjlbpcs.com [rjlbpcs.com]
- 3. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
antifungal activity of thiazoles synthesized from 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
Topic: Antifungal Activity of Thiazoles Synthesized from 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Thiazole derivatives represent a versatile class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antifungal properties. The thiazole scaffold is a key component in several clinically used drugs. This document provides detailed protocols for the synthesis of novel thiazole derivatives starting from this compound and the subsequent evaluation of their antifungal efficacy. The methodologies described herein are based on established chemical and microbiological techniques, such as the Hantzsch thiazole synthesis and standardized broth microdilution assays.
Synthesis of 4-(2,4-dimethoxyphenyl)thiazole Derivatives
The classical Hantzsch thiazole synthesis is a reliable method for the construction of the thiazole ring. It involves the condensation reaction between an α-haloketone and a thioamide-containing compound. In this protocol, this compound serves as the α-haloketone precursor.
Experimental Protocol 1: Synthesis of 2-amino-4-(2,4-dimethoxyphenyl)thiazole
This protocol details the reaction of this compound with thiourea.
Materials:
-
This compound
-
Thiourea
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Cold deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol (40 mL).
-
Add thiourea (1.2 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 100 mL of cold deionized water to precipitate the product.
-
Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 20 mL).
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 2-amino-4-(2,4-dimethoxyphenyl)thiazole.
-
Dry the final product under vacuum. Characterize the structure using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Antifungal Activity Evaluation
The antifungal efficacy of the synthesized thiazole derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Experimental Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]
Materials:
-
Synthesized thiazole compounds
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.85% NaCl)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized thiazole compounds in DMSO to a stock concentration of 1 mg/mL.[1]
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on SDA at 35°C for 24-48 hours.[2]
-
Prepare a suspension of fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[2]
-
Dilute this standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[2]
-
-
Serial Dilution:
-
Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.[2] The final concentrations may range from 0.008 to 7.81 µg/mL or higher.[1]
-
-
Inoculation: Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL. Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]
Experimental Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
-
Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot the aliquot onto a fresh SDA plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.
-
The compound is considered fungicidal if the MFC/MIC ratio is ≤ 4 and fungistatic if the MFC/MIC ratio is > 4.[1]
Data Presentation
Quantitative data from antifungal assays should be summarized for clear comparison. The following tables present representative data for hypothetical thiazole derivatives against common fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives (µg/mL)
| Compound ID | R-Group on 2-amino | C. albicans (ATCC 90028) | C. glabrata (ATCC 90030) | A. fumigatus (ATCC 204305) | Fluconazole |
| THZ-01 | -H | 3.91 | 7.81 | 15.62 | 0.5 |
| THZ-02 | -COCH₃ | 1.95 | 3.91 | 7.81 | 0.5 |
| THZ-03 | -CO-Ph | 0.98 | 1.95 | 3.91 | 0.5 |
| THZ-04 | -CO-Ph-4-Cl | 0.49 | 0.98 | 1.95 | 0.5 |
Table 2: Minimum Fungicidal Concentration (MFC) and MFC/MIC Ratio for THZ-04
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| C. albicans | 0.49 | 0.98 | 2 | Fungicidal |
| C. glabrata | 0.98 | 3.91 | 4 | Fungicidal |
| A. fumigatus | 1.95 | 15.62 | 8 | Fungistatic |
Mechanistic Insight Protocols
To investigate the potential mechanism of action, sorbitol and ergosterol assays can be performed. These assays help determine if the compounds target the fungal cell wall or cell membrane, respectively.
Experimental Protocol 4: Sorbitol Assay for Cell Wall Interference
Principle: Sorbitol is an osmotic protectant. If a compound targets the fungal cell wall, the presence of sorbitol will stabilize the resulting protoplasts, leading to a significant increase in the MIC value.[2]
Procedure:
-
Prepare two sets of 96-well plates for MIC determination as described in Protocol 2.
-
For the test set, supplement the RPMI 1640 medium with sorbitol to a final concentration of 0.8 M.[2]
-
Perform the MIC determination in parallel for both the standard medium and the sorbitol-supplemented medium.
-
Interpretation: A four-fold or greater increase in the MIC value in the presence of sorbitol suggests the compound may target the fungal cell wall.[2]
Experimental Protocol 5: Ergosterol Assay for Cell Membrane Interference
Principle: Exogenous ergosterol can antagonize the activity of compounds that bind to ergosterol or inhibit its synthesis pathway. An increase in MIC in the presence of ergosterol suggests the compound targets the cell membrane.[2]
Procedure:
-
Prepare two sets of 96-well plates for MIC determination as described in Protocol 2.
-
For the test set, supplement the RPMI 1640 medium with a stock solution of ergosterol (e.g., final concentration of 200-400 µg/mL).[2]
-
Perform the MIC determination in parallel for both the standard medium and the ergosterol-supplemented medium.
-
Interpretation: A significant increase in the MIC value in the presence of exogenous ergosterol suggests the compound likely targets the ergosterol biosynthesis pathway or binds directly to ergosterol in the cell membrane.[2]
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis of novel 4-(2,4-dimethoxyphenyl)thiazole derivatives and the systematic evaluation of their antifungal properties. By following these standardized methods, researchers can effectively identify promising lead compounds, present data in a clear and comparable manner, and gain preliminary insights into their mechanism of action, thereby accelerating the discovery of new and effective antifungal agents.
References
- 1. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine derivatives, utilizing 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone as a key starting material. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The methodologies outlined herein describe the cyclocondensation reaction of the aforementioned α-bromo ketone with various amidines and thiourea to yield highly functionalized pyrimidine cores. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering clear, step-by-step procedures and valuable data for the development of novel pyrimidine-based compounds.
Introduction
Pyrimidine and its derivatives are a fundamental class of heterocyclic compounds that play a crucial role in numerous biological processes. They are core components of nucleic acids (cytosine, thymine, and uracil), and their synthetic analogues have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The synthesis of novel pyrimidine derivatives is, therefore, a highly active area of research in the pursuit of new therapeutic agents.
One of the classical and effective methods for constructing the pyrimidine ring is the reaction of a three-carbon precursor with a compound containing an N-C-N fragment, such as an amidine, guanidine, or (thio)urea.[4][5] α-Haloketones, such as this compound, are versatile electrophilic building blocks that can serve as the three-carbon component in these cyclocondensation reactions. The reaction with a nucleophilic N-C-N species provides a direct route to substituted pyrimidines. The 2,4-dimethoxyphenyl substituent is of particular interest as this moiety is found in various pharmacologically active molecules.
This application note details the synthesis of 4-(2,4-dimethoxyphenyl)pyrimidine derivatives through the reaction of this compound with selected amidinium salts and thiourea.
General Reaction Scheme
The general synthetic route involves the cyclocondensation of this compound with an amidine or thiourea to form the corresponding pyrimidine derivative.
Caption: General workflow for the synthesis of pyrimidine derivatives.
Experimental Protocols
Materials and Equipment
-
This compound
-
Acetamidine hydrochloride
-
Guanidine hydrochloride
-
Thiourea
-
Sodium ethoxide (NaOEt) or Potassium Carbonate (K2CO3)
-
Anhydrous ethanol
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer, Mass spectrometer, and Melting point apparatus for product characterization.
Protocol 1: Synthesis of 2-Methyl-4-(2,4-dimethoxyphenyl)pyrimidine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 3.86 mmol) in anhydrous ethanol (40 mL).
-
Addition of Reagents: To this solution, add acetamidine hydrochloride (0.44 g, 4.63 mmol) and sodium ethoxide (0.32 g, 4.63 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water (30 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the pure product, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Protocol 2: Synthesis of 2-Amino-4-(2,4-dimethoxyphenyl)pyrimidine
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 3.86 mmol) and guanidine hydrochloride (0.44 g, 4.63 mmol) to anhydrous ethanol (40 mL).
-
Addition of Base: Add sodium ethoxide (0.32 g, 4.63 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux and stir for 8-10 hours. Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, cool the flask to room temperature and remove the ethanol using a rotary evaporator.
-
Isolation: Add cold water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-amino-4-(2,4-dimethoxyphenyl)pyrimidine.
-
Characterization: Analyze the purified product using ¹H NMR, ¹³C NMR, mass spectrometry, and determine its melting point.
Protocol 3: Synthesis of 4-(2,4-dimethoxyphenyl)pyrimidine-2-thiol
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 3.86 mmol) and thiourea (0.35 g, 4.63 mmol) in anhydrous ethanol (50 mL).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. A precipitate may form as the reaction proceeds.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate and wash it with a small amount of cold ethanol.
-
Purification: The collected solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.
-
Characterization: Dry the purified product and characterize it by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis.
Data Presentation
The following table summarizes expected outcomes for the synthesis of pyrimidine derivatives based on analogous reactions reported in the literature. The yields and reaction times are indicative and may vary based on the specific substrate and reaction conditions.
| Entry | α-Haloketone | N-C-N Reagent | Product | Solvent | Base | Time (h) | Yield (%) |
| 1 | 2-Bromo-1-phenylethanone | Acetamidine HCl | 2-Methyl-4-phenylpyrimidine | Ethanol | NaOEt | 6 | 75-85 |
| 2 | 2-Bromo-1-(4-methoxyphenyl)ethanone | Guanidine HCl | 2-Amino-4-(4-methoxyphenyl)pyrimidine | Ethanol | NaOEt | 8 | 80-90 |
| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | 4-(4-Chlorophenyl)pyrimidine-2-thiol | Ethanol | - | 4 | >90 |
| 4 | This compound | Acetamidine HCl | 2-Methyl-4-(2,4-dimethoxyphenyl)pyrimidine | Ethanol | NaOEt | 6-8 | Est. 70-80 |
| 5 | This compound | Guanidine HCl | 2-Amino-4-(2,4-dimethoxyphenyl)pyrimidine | Ethanol | NaOEt | 8-10 | Est. 75-85 |
| 6 | This compound | Thiourea | 4-(2,4-dimethoxyphenyl)pyrimidine-2-thiol | Ethanol | - | 4-6 | Est. >85 |
Estimated yields are based on similar reported chemical transformations.
Signaling Pathways and Logical Relationships
The synthesis of pyrimidines from α-haloketones and amidines follows a well-established reaction mechanism. The following diagram illustrates the logical progression of this chemical transformation.
Caption: Logical steps in the pyrimidine synthesis pathway.
Conclusion
The protocols and data presented in this application note provide a solid foundation for the synthesis of a variety of 4-(2,4-dimethoxyphenyl)pyrimidine derivatives. The use of this compound as a precursor offers a straightforward and efficient route to these valuable heterocyclic scaffolds. Researchers can adapt and optimize these methods to generate libraries of novel pyrimidine compounds for screening in drug discovery programs. The versatility of this synthetic approach allows for the introduction of diverse substituents on the pyrimidine ring, enabling extensive structure-activity relationship (SAR) studies.
References
- 1. chempap.org [chempap.org]
- 2. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 3. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine synthesis [organic-chemistry.org]
Application Notes and Protocols for Flavonoid Synthesis Using 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a large and diverse class of polyphenolic compounds ubiquitously found in plants. They are integral components of the human diet and are recognized for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The core structure of flavonoids, the 2-phenylchromen-4-one scaffold, has been a fertile ground for medicinal chemistry, with synthetic modifications leading to the development of potent therapeutic agents.
One key synthetic strategy for accessing the flavonoid core involves the use of substituted acetophenones as starting materials. 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone is a valuable intermediate in this context. The presence of the methoxy groups on the aromatic ring influences the reactivity and electronic properties of the molecule, while the α-bromo group provides a reactive handle for subsequent transformations, particularly for the formation of the heterocyclic C ring of the flavonoid scaffold.
These application notes provide a comprehensive guide to the synthesis of flavonoids using this compound as a key building block. We will detail the primary synthetic routes, provide experimental protocols, and present relevant data to aid researchers in their drug discovery and development efforts.
Synthetic Pathways Overview
The synthesis of flavonoids from this compound can be approached through two primary and well-established synthetic strategies:
-
Claisen-Schmidt Condensation followed by Oxidative Cyclization: This is a two-step process that is one of the most common methods for flavonoid synthesis.[1]
-
Step 1: Claisen-Schmidt Condensation. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde to form a chalcone (a 1,3-diaryl-2-propen-1-one).[1] In this case, this compound would first need to be converted to a 2'-hydroxyacetophenone derivative before reacting with a suitable benzaldehyde.
-
Step 2: Oxidative Cyclization. The resulting 2'-hydroxychalcone intermediate undergoes an intramolecular cyclization and subsequent oxidation to yield the flavone. A common and effective reagent for this transformation is iodine in dimethyl sulfoxide (DMSO).[2]
-
-
Baker-Venkataraman Rearrangement: This is a classic method for the synthesis of flavones that proceeds through a 1,3-diketone intermediate.[3][[“]]
-
Step 1: Acylation. A 2'-hydroxyacetophenone is first acylated with a benzoyl chloride derivative.
-
Step 2: Rearrangement. The resulting 2-acyloxyacetophenone undergoes a base-catalyzed intramolecular acyl migration to form a 1,3-diketone.[3]
-
Step 3: Cyclodehydration. The 1,3-diketone is then cyclized under acidic conditions to furnish the desired flavone.
-
The choice of pathway can depend on the desired substitution pattern of the final flavonoid and the availability of starting materials. The Claisen-Schmidt condensation is often favored for its versatility in introducing a wide variety of substituents on the B-ring of the flavonoid via the choice of benzaldehyde.
Experimental Protocols
The following protocols are adapted from established literature procedures for analogous compounds and provide a detailed methodology for the synthesis of flavonoids starting from this compound.
Protocol 1: Synthesis of a 2',4'-Dimethoxychalcone via Claisen-Schmidt Condensation
This protocol first requires the conversion of the bromo group of the starting material to a hydroxyl group to generate the necessary 2'-hydroxyacetophenone precursor. This can be achieved through various methods, such as hydrolysis, which is then followed by the Claisen-Schmidt condensation. For the purpose of this protocol, we will assume the successful synthesis of 1-(2-hydroxy-4-methoxyphenyl)ethanone from this compound.
Materials and Reagents:
-
1-(2-hydroxy-4-methoxyphenyl)ethanone
-
Substituted Benzaldehyde (e.g., Benzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (95% or absolute)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
Preparation of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 1-(2-hydroxy-4-methoxyphenyl)ethanone in a suitable amount of ethanol with stirring.
-
Addition of Aldehyde: To the stirred ethanolic solution, add 1.0 to 1.2 equivalents of the desired substituted benzaldehyde.
-
Preparation of Catalyst Solution: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH or NaOH.
-
Catalyst Addition: Slowly add the aqueous KOH/NaOH solution dropwise to the reaction mixture at room temperature. A color change is typically observed as the reaction proceeds.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Acidification: While stirring, slowly acidify the mixture by adding 10% HCl until the pH is acidic (pH ~2-3). This will neutralize the catalyst and precipitate the crude chalcone product, often as a colored solid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
Drying and Purification: Dry the solid to yield the crude chalcone. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Oxidative Cyclization of a 2'-Hydroxy-4'-methoxychalcone to a Flavone
This protocol describes the conversion of the chalcone intermediate, synthesized in Protocol 1, to the final flavone product using an iodine-catalyzed oxidative cyclization.[2]
Materials and Reagents:
-
2'-Hydroxy-4'-methoxychalcone derivative (from Protocol 1)
-
Dimethyl Sulfoxide (DMSO)
-
Iodine (I₂)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Standard laboratory glassware
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxy-4'-methoxychalcone (1.0 equivalent) in DMSO.
-
Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.1-0.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 100-120°C and stir for 2-4 hours. Monitor the disappearance of the chalcone and the appearance of the flavonoid spot by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Quenching: Pour the reaction mixture into a beaker containing a saturated solution of sodium thiosulfate in water to quench the excess iodine. The flavonoid product will precipitate out of the solution.
-
Isolation: Filter the solid product and wash it thoroughly with water.
-
Washing: Wash the precipitate with a small amount of cold ethanol.
-
Drying and Purification: Dry the crude flavonoid and purify it by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).
Data Presentation
The following tables summarize representative quantitative data for the key reactions in flavonoid synthesis, based on literature reports for structurally similar substrates. Actual yields and reaction times may vary depending on the specific substrates and reaction conditions used.
Table 1: Representative Data for Chalcone Synthesis via Claisen-Schmidt Condensation
| Reactant 1 (Acetophenone Derivative) | Reactant 2 (Benzaldehyde Derivative) | Base | Solvent | Time (h) | Temp. (°C) | Representative Yield (%) | Reference |
| 2-Hydroxyacetophenone | 4-Dimethylaminobenzaldehyde | NaOH | Ethanol | - | RT | 94.2 | [5] |
| 2-Methoxyacetophenone | 3,5-Dimethoxybenzaldehyde | Basic | Ethanol | - | RT | ~90 | [6] |
| 2,4-Dihydroxyacetophenone | 2-Chlorobenzaldehyde | SOCl₂/EtOH | Ethanol | 2 | RT | - | [7] |
| 4-Methoxyacetophenone | 4-Bromobenzaldehyde | NaOH | Grinding | 0.5 | RT | - | [8] |
Table 2: Representative Data for Flavone Synthesis via Oxidative Cyclization of Chalcones
| Chalcone Substrate | Reagent/Catalyst | Solvent | Time (h) | Temp. (°C) | Representative Yield (%) | Reference |
| 2'-Hydroxychalcone | I₂ | DMSO | 1 | 120 | 92 | [9] |
| 2'-Hydroxychalcone | I₂ (cat.) | DMSO | - | 120-140 | - | [10] |
| 2'-Hydroxychalcones | Pd(TFA)₂/DMSO | O₂ atm | - | - | 12-31 | [11] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of flavonoids from this compound.
Flavonoids and the PI3K/Akt/mTOR Signaling Pathway
Many flavonoids have been shown to exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways.[12][13][14] One of the most critical pathways implicated in cell growth, proliferation, and survival is the PI3K/Akt/mTOR pathway.[12] Aberrant activation of this pathway is a hallmark of many cancers. Flavonoids can inhibit this pathway at multiple nodes, leading to the suppression of tumor growth and induction of apoptosis.[12][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5280functionalmed.com [5280functionalmed.com]
- 4. consensus.app [consensus.app]
- 5. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Potential of Flavonoids as Anti-inflammatory Agents: Modulation of Pro- Inflammatory Gene Expression and Signal Transduction Pathways | Publicación [silice.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Antiviral Agents Utilizing 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two major classes of antiviral compounds, chalcones and 2-aminothiazoles, using 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone as a key starting material. While direct antiviral data for compounds synthesized specifically from this starting material is not extensively available in the public literature, the following protocols are based on well-established synthetic methodologies for these scaffolds, which are known to exhibit significant antiviral properties. The provided data represents the antiviral activity of structurally similar compounds.
I. Synthesis of Antiviral Chalcone Derivatives
Chalcones are a class of flavonoids that have demonstrated a broad range of biological activities, including antiviral effects against various viruses. The standard method for synthesizing chalcones is the Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde. In this proposed synthesis, this compound can be utilized as a precursor to the necessary acetophenone.
Quantitative Data Summary: Antiviral Activity of Structurally Related Chalcones
The following table summarizes the antiviral activity of chalcone derivatives that share the 2,4-dimethoxyphenyl moiety, which would be present in chalcones synthesized from this compound.
| Compound ID | Virus | Assay Type | Activity (IC₅₀/EC₅₀) | Cell Line |
| Chalcone Derivative A4 | SARS-CoV-2 3CLpro | in vitro | IC₅₀ = 83.2 nM | - |
| Chalcone Derivative A7 | SARS-CoV-2 3CLpro | in vitro | IC₅₀ = 261.3 nM | - |
| Chalcone Derivative A4 | SARS-CoV-2 (replicon) | Cell-based | EC₅₀ = 19.9 µM | - |
| Chalcone Derivative A7 | SARS-CoV-2 (replicon) | Cell-based | EC₅₀ = 11.7 µM | - |
Note: The data presented is for chalcone derivatives containing a danshensu moiety, which includes a catechol group, and were synthesized to enhance inhibitory activity against SARS-CoV-2.
Experimental Protocols
Step 1: Conversion of this compound to 1-(2,4-dimethoxyphenyl)ethanone (De-bromination)
This step is a prerequisite to generate the acetophenone needed for the Claisen-Schmidt condensation.
-
Materials: this compound, Zinc dust, Acetic acid, Ethanol.
-
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of ethanol and acetic acid.
-
Add zinc dust (1.5 equivalents) portion-wise to the solution while stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove excess zinc.
-
Evaporate the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(2,4-dimethoxyphenyl)ethanone.
-
Step 2: Claisen-Schmidt Condensation for Chalcone Synthesis
-
Materials: 1-(2,4-dimethoxyphenyl)ethanone, substituted benzaldehyde, Ethanol, Potassium hydroxide (KOH).
-
Procedure:
-
In a round-bottom flask, dissolve 1-(2,4-dimethoxyphenyl)ethanone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide in ethanol (40% w/v) dropwise to the mixture at room temperature with constant stirring.
-
Continue stirring at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl until the solution is neutral.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Experimental Workflow: Chalcone Synthesis
Application Notes and Protocols: Protecting Group Strategies for Reactions with 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-1-(2,4-dimethoxyphenyl)ethanone is a valuable synthetic intermediate, frequently employed in the synthesis of flavonoids, chalcones, and other heterocyclic compounds of medicinal interest.[1][2][3][4] Its structure features three key functional groups: an α-bromo ketone, and two methoxy groups on the phenyl ring. The presence of multiple reactive sites—the electrophilic carbonyl carbon and the adjacent carbon bearing the bromine—necessitates a careful strategic approach to ensure chemoselectivity in subsequent reactions. This document outlines protecting group strategies to temporarily mask the ketone functionality, thereby enabling selective transformations at the α-carbon.
The primary challenge arises when using strong nucleophiles or bases, such as Grignard reagents or organolithiums, which would indiscriminately attack the highly reactive carbonyl group.[5][6][7] To achieve selective reaction at the C-Br bond, the ketone must be protected. The most common and effective strategy for protecting ketones under neutral to strongly basic conditions is the formation of a cyclic acetal.[5][6][8][9][10]
Logical Workflow for Protecting Group Strategy
The decision-making process for employing a protecting group strategy in a multi-step synthesis is crucial for success. The following workflow illustrates the key steps from analysis to the final deprotected product.
Caption: A logical workflow for implementing a protecting group strategy.
Part 1: Protection and Deprotection of the Carbonyl Group
The most robust strategy for protecting the ketone in this compound against nucleophiles and strong bases is its conversion to a cyclic acetal, typically a 1,3-dioxolane, using ethylene glycol. Acetals are stable in neutral and basic environments but are readily cleaved under acidic conditions.[6][9][10]
Reaction Scheme: Ketone Protection
The general scheme involves the protection of the ketone, subsequent reaction with a generic nucleophile (Nu⁻), and final deprotection to yield the desired product.
Caption: A schematic of the protection-reaction-deprotection sequence.
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of 2-(bromomethyl)-2-(2,4-dimethoxyphenyl)-1,3-dioxolane.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: To the flask, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).
-
Solvent: Add toluene as the solvent, sufficient to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Acetal Deprotection to Regenerate the Ketone
This protocol describes the hydrolysis of the acetal protecting group.
-
Reagents: Dissolve the protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-TSA.[9][11]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Workup: Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected ketone.
Data Summary: Carbonyl Protection
The following table summarizes typical reaction conditions and outcomes for the protection of ketones as cyclic acetals and their subsequent deprotection.
| Step | Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | Ethylene glycol, p-TSA | Toluene | Reflux (110-111) | 2 - 4 | 85 - 95 |
| Deprotection | Acetone/H₂O, HCl | Acetone | Room Temp (20-25) | 1 - 3 | 90 - 98 |
Part 2: Strategies for Phenolic Hydroxyl Groups (Hypothetical)
While the target molecule contains stable methoxy groups, analogous syntheses often start from hydroxylated precursors (e.g., 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone). In such cases, the acidic phenolic protons would need to be protected before reactions involving strong bases or organometallics. Common protecting groups for phenols include silyl ethers and benzyl ethers.[12][13] Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are particularly useful due to their ease of introduction and selective removal using fluoride ion sources.[12][14]
Protocol 3: TBDMS Protection of Phenolic Hydroxyls
-
Reagents: Dissolve the dihydroxylated starting material (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Base and Silylating Agent: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.2 eq).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Protocol 4: TBDMS Deprotection
-
Reagents: Dissolve the TBDMS-protected compound in tetrahydrofuran (THF).
-
Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq per silyl group).[14][15]
-
Reaction: Stir at room temperature and monitor by TLC.
-
Workup: Once complete, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. The crude product can be purified via column chromatography.
Data Summary: Phenol Protection (TBDMS)
| Step | Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | TBDMS-Cl, Imidazole | DMF | Room Temp (20-25) | 2 - 12 | 90 - 98 |
| Deprotection | TBAF | THF | Room Temp (20-25) | 0.5 - 2 | 85 - 95 |
Disclaimer: These protocols are generalized procedures and may require optimization for specific substrates and reaction scales. Standard laboratory safety precautions should always be followed.
References
- 1. Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 15. TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Amino-4-(2,4-dimethoxyphenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-amino-4-(2,4-dimethoxyphenyl)thiazole, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable and efficient method for constructing the 2-aminothiazole scaffold. This protocol outlines the reaction of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone with thiourea. Additionally, this document includes representative characterization data, a proposed reaction mechanism, and potential applications in drug discovery, particularly focusing on its role as a scaffold for kinase inhibitors.
Introduction
The 2-amino-4-arylthiazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The versatility of the 2-aminothiazole moiety allows for extensive structural modifications, making it an attractive starting point for the design and synthesis of novel therapeutic agents. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains one of the most straightforward and widely used methods for the preparation of these valuable heterocyclic compounds.[3][4] This application note provides a comprehensive guide for the synthesis of 2-amino-4-(2,4-dimethoxyphenyl)thiazole, a key building block for further chemical exploration.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(2,4-dimethoxyphenyl)thiazole
This protocol is adapted from established procedures for the Hantzsch synthesis of analogous 2-amino-4-arylthiazoles.
Materials:
-
This compound
-
Thiourea
-
Ethanol (Absolute)
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20-30 mL).
-
To this solution, add thiourea (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is neutral or slightly basic (pH 7-8). This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
A solid precipitate of 2-amino-4-(2,4-dimethoxyphenyl)thiazole will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (3 x 20 mL) to remove any remaining salts and unreacted thiourea.
-
The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure 2-amino-4-(2,4-dimethoxyphenyl)thiazole as a solid.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Starting Material/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | Starting Material | C₁₀H₁₁BrO₃ | 275.10 | 1.0 |
| Thiourea | Starting Material | CH₄N₂S | 76.12 | 1.2 |
| 2-Amino-4-(2,4-dimethoxyphenyl)thiazole | Product | C₁₁H₁₂N₂O₂S | 236.29 | 1.0 |
Table 2: Representative Characterization Data for 2-Amino-4-(aryl)thiazoles
| Compound | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) in DMSO-d₆ | 13C NMR (δ, ppm) in DMSO-d₆ |
| 2-Amino-4-phenylthiazole | ~90 | 148-151 | 7.85 (d, 2H), 7.39 (t, 2H), 7.27 (t, 1H), 7.15 (s, 1H), 6.95 (s, 2H, NH₂) | 168.1, 150.5, 134.7, 128.8, 127.5, 125.7, 102.6 |
| 2-Amino-4-(4-methoxyphenyl)thiazole | >95 | 204-207 | 7.75 (d, 2H), 6.95 (d, 2H), 7.05 (s, 1H), 6.85 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃) | 168.0, 158.9, 150.1, 127.8, 127.3, 114.2, 100.8, 55.5 |
| 2-Amino-4-(2,4-dimethoxyphenyl)thiazole | N/A | N/A | Expected: Aromatic protons (d, d, s), Thiazole proton (s), NH₂ protons (s, broad), Methoxy protons (s, 3H; s, 3H) | Expected: Thiazole carbons (C2, C4, C5), Aromatic carbons (substituted phenyl ring), Methoxy carbons |
Note: N/A indicates that specific data for the target compound was not available in the searched literature. The expected NMR signals are based on the analysis of structurally similar compounds.
Visualizations
Reaction Scheme and Mechanism
The Hantzsch thiazole synthesis proceeds through a well-accepted mechanism involving the initial formation of an isothiouronium salt, followed by intramolecular cyclization and dehydration.
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 2-amino-4-(2,4-dimethoxyphenyl)thiazole.
Caption: Experimental Workflow for Synthesis.
Potential Signaling Pathway Involvement
2-Amino-4-arylthiazole derivatives are known to interact with various biological targets, including protein kinases, which are crucial components of cellular signaling pathways. For instance, they can act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby modulating cellular processes like proliferation and survival.
Caption: Kinase Inhibition by 2-Amino-4-arylthiazoles.
Conclusion
The Hantzsch synthesis provides an effective and reliable method for the preparation of 2-amino-4-(2,4-dimethoxyphenyl)thiazole. This protocol, along with the provided representative data and visualizations, serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The synthesized compound is a versatile intermediate that can be readily functionalized to generate libraries of novel molecules for drug discovery programs, particularly those targeting protein kinases and other important biological targets. Further optimization of reaction conditions and detailed characterization of the final product are recommended for specific research applications.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists synthesizing 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material, 1-(2,4-dimethoxyphenyl)ethanone, is consumed.[1]
-
Suboptimal Temperature: Temperature control is crucial. For many bromination reactions, the temperature is initially kept low (e.g., 0-5°C) during the addition of the brominating agent to control the reaction rate and minimize side reactions, and then may be allowed to warm to room temperature or heated to ensure completion.
-
Degradation of Product: The product, an α-bromoketone, can be sensitive to prolonged reaction times or high temperatures, leading to degradation. It's important to work up the reaction as soon as it is complete.
-
Moisture: The presence of water can lead to side reactions. Ensure all glassware is dry and use anhydrous solvents.
Q2: I am observing the formation of a significant amount of a di-brominated side product. How can I prevent this?
A2: The formation of di-bromoacetophenone is a common side reaction when an excess of the brominating agent is used or if the reaction is not controlled properly.[2]
-
Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to the 1-(2,4-dimethoxyphenyl)ethanone starting material.
-
Controlled Addition: Add the brominating agent slowly and portion-wise, or as a solution dropwise, to the reaction mixture at a low temperature to maintain control and prevent localized areas of high concentration.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes offer better selectivity for mono-bromination compared to liquid bromine.[3]
Q3: The reaction seems to be very slow or does not start. What should I check?
A3:
-
Catalyst: Some bromination reactions require an acid catalyst, such as a few drops of concentrated sulfuric acid or acetic acid, to facilitate the enolization of the ketone, which is the rate-determining step.[4][5]
-
Purity of Reagents: Ensure the starting acetophenone is pure and the brominating agent has not degraded. For instance, NBS should be recrystallized if it has been stored for a long time.
-
Solvent: The choice of solvent can influence the reaction rate. Solvents like chloroform, dichloromethane, or ethyl acetate are commonly used.
Q4: I'm having difficulty purifying the final product. What purification methods are recommended?
A4:
-
Work-up: After the reaction, a thorough aqueous work-up is essential. This typically involves quenching the reaction with water, followed by washing the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, and then with brine.[4]
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.[6]
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is an effective method for purification. A solvent system of petroleum ether and ethyl acetate is a good starting point for elution.[7]
Q5: Which brominating agent is best for this synthesis?
A5: Several brominating agents can be used, each with its own advantages and disadvantages:
-
Liquid Bromine (Br₂): Effective and readily available, but highly toxic, corrosive, and can lead to over-bromination if not handled carefully.[1][5]
-
N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine and can provide better selectivity.[3]
-
Cupric Bromide (CuBr₂): A solid reagent that can be used for the bromination of ketones, often under reflux conditions in a solvent like ethyl acetate.[6]
-
Benzyltrimethylammonium tribromide: A solid, stable, and less hazardous alternative to liquid bromine.[8]
The choice often depends on the scale of the reaction, safety considerations, and the desired level of selectivity.
Optimization of Reaction Conditions: Data Summary
The following table summarizes various reported conditions for the α-bromination of acetophenone derivatives, which can be adapted for the synthesis of this compound.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,4-dimethoxyacetophenone | Benzyltrimethylammonium tribromide | Dichloromethane/Methanol | Room Temp | 16 | 83 | [8] |
| 4-Hydroxyacetophenone | Bromine / H₂SO₄ | Chloroform | 65 | 5 | 81 | [4] |
| 4-Methoxyacetophenone | Cupric Bromide | Ethyl Acetate | Reflux | 3 | Not specified | [6] |
| Acetophenone derivatives | N-Bromosuccinimide (NBS) | PEG-400 / Water | 80 | Varies | High | [3] |
| 1-(2,4-dichlorophenyl)ethanone | Bromine | Ethyl Ether | Not specified | Not specified | Not specified | [1] |
Detailed Experimental Protocol
This protocol is a representative procedure adapted from the synthesis of similar α-bromo ketones.[8]
Synthesis of this compound using Benzyltrimethylammonium tribromide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 1-(2,4-dimethoxyphenyl)ethanone in a mixture of dichloromethane and methanol.
-
Reagent Addition: To the stirred solution, add 1.0 equivalent of benzyltrimethylammonium tribromide portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (approximately 16 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with water.
-
Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Experimental Workflow Diagramdot
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// Edges start -> reaction [label="Mixing"]; reaction -> workup [label="Reaction Completion (TLC)"]; workup -> drying [label="Organic Phase"]; drying -> purification [label="Crude Product"]; purification -> product [label="Pure Product"]; }
References
- 1. prepchem.com [prepchem.com]
- 2. quora.com [quora.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]
Technical Support Center: Synthesis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
This technical support guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Question 1: My reaction shows a very low yield or no product formation. What are the possible causes and how can I fix it?
Answer:
Low to no product yield can stem from several factors. A systematic check of the following is recommended:
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Reagent Quality: Ensure the starting material, 1-(2,4-dimethoxyphenyl)ethanone, is pure and dry. The brominating agent should be of high quality; for instance, N-Bromosuccinimide (NBS) should be recrystallized if it appears discolored.
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. For many α-brominations of acetophenones, temperatures ranging from room temperature to reflux are used.[1] An initial lower temperature with gradual warming can sometimes prevent side reactions.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot is still prominent after the recommended time, consider extending the reaction duration.
-
-
Catalyst/Initiator: Some bromination reactions require a catalytic amount of an acid (like HBr or acetic acid) or a radical initiator (like AIBN for NBS bromination) to proceed efficiently. Ensure that the appropriate catalyst or initiator has been added if the chosen protocol requires it.
-
Solvent: The choice of solvent is crucial. Common solvents for bromination include dichloromethane (DCM), chloroform, carbon tetrachloride, and acetic acid. Ensure the solvent is anhydrous, as water can react with the brominating agent and interfere with the reaction.
Question 2: My TLC plate shows multiple spots, indicating the presence of impurities. What are these side products and how can I minimize them?
Answer:
The presence of multiple spots on your TLC plate suggests the formation of side products. The most common impurities in the α-bromination of activated acetophenones are:
-
Di-brominated product: This occurs when a second bromine atom is added to the α-carbon. To minimize this, use a strict 1:1 stoichiometry of the brominating agent to the starting material. Adding the brominating agent slowly and in portions can also help to avoid an excess at any given point in the reaction.
-
Ring-brominated product: The 2,4-dimethoxy groups on the phenyl ring are strongly activating, making the ring susceptible to electrophilic aromatic substitution. This can lead to bromination at the 3, 5, or 6 positions of the aromatic ring.[2] To reduce this, it is advisable to perform the reaction in the dark and at a lower temperature, as light and heat can promote ring bromination.
-
Unreacted starting material: This will be one of the spots on your TLC. If a significant amount of starting material remains, it indicates an incomplete reaction (see Question 1).
Question 3: The reaction seems to have stalled, and the starting material is not being consumed completely. What should I do?
Answer:
A stalled reaction can be frustrating. Here are a few things to try:
-
Addition of a catalyst/initiator: If you haven't already, consider adding a catalytic amount of an appropriate initiator. For NBS bromination, a small amount of AIBN or a catalytic amount of HBr can help initiate the reaction.
-
Increase the temperature: If the reaction is being conducted at room temperature, gently heating the reaction mixture might provide the necessary activation energy to push it to completion. Be cautious, as higher temperatures can also promote the formation of side products.
-
Check the stoichiometry: Double-check your calculations to ensure you have added a sufficient amount of the brominating agent.
Question 4: I have a solid crude product, but I am struggling to purify it. What is the best purification method?
Answer:
The purification of this compound can typically be achieved by one of the following methods:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system should be determined through small-scale solubility tests. Common solvents for recrystallizing similar compounds include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.[1]
-
Flash Column Chromatography: If recrystallization does not yield a pure product, flash column chromatography is a reliable alternative. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point for elution. The separation can be monitored by TLC to collect the fractions containing the pure product.
Frequently Asked Questions (FAQs)
Q1: What are the different types of brominating agents I can use for this synthesis?
A1: Several brominating agents can be used for the α-bromination of ketones. The choice often depends on the desired reactivity, safety considerations, and the specific substrate. Common options include:
-
N-Bromosuccinimide (NBS): A versatile and easy-to-handle solid brominating agent. It often requires a radical initiator or an acid catalyst.[3]
-
Cupric Bromide (CuBr₂): A solid reagent that can effect bromination, often in refluxing solvent.[4]
-
Pyridinium Bromide Perbromide (PBPB): A solid, stable, and safer alternative to liquid bromine.
-
Benzyltrimethylammonium tribromide: A solid and manageable source of bromine.[5]
-
Liquid Bromine (Br₂): While effective, it is highly corrosive, toxic, and difficult to handle, making it a less desirable choice in many modern labs.[6]
Q2: How do the methoxy groups on the aromatic ring affect the reaction?
A2: The two methoxy groups at the 2 and 4 positions are electron-donating and strongly activate the aromatic ring. This has two main consequences:
-
It increases the nucleophilicity of the enol or enolate intermediate, which can facilitate the desired α-bromination.
-
It significantly increases the susceptibility of the aromatic ring to electrophilic attack, making ring bromination a major potential side reaction.[2] Careful control of reaction conditions is therefore essential.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the product, and any potential side products. The spots can be visualized under UV light. The reaction is considered complete when the spot corresponding to the starting material, 1-(2,4-dimethoxyphenyl)ethanone, has disappeared.
Q4: What are the key safety precautions to take during this synthesis?
A4: Brominating agents are hazardous, and appropriate safety measures are crucial.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Be prepared to handle spills according to your institution's safety protocols.
-
Quench any excess brominating agent carefully at the end of the reaction with a suitable quenching agent like sodium thiosulfate solution.
Quantitative Data Summary
The following tables summarize reaction conditions for the bromination of various acetophenone derivatives to provide a reference for optimizing the synthesis of this compound.
Table 1: Comparison of Bromination Methods for Acetophenone Derivatives
| Starting Material | Brominating Agent | Solvent | Reaction Conditions | Yield | Reference |
| 4-Methoxyacetophenone | Cupric Bromide | Ethyl Acetate | Reflux, 3 hours | Not Specified | [4] |
| 1-(3,4-dimethoxyphenyl)ethanone | Benzyltrimethylammonium tribromide | Dichloromethane/Methanol | Room temperature, 16 hours | 83% | [5] |
| 1-(2,4-dichlorophenyl)ethanone | Bromine | Diethyl ether | Not Specified | Not Specified | [6] |
| Various Acetophenones | N-Bromosuccinimide | Water | Ultrasonic irradiation, 15-20 min | Good to Excellent | [3] |
Table 2: Potential Side Products and their Identification
| Side Product | Structure | TLC Rf Value (relative to product) | Notes |
| 1-(2,4-dimethoxyphenyl)ethanone | Starting Material | Higher | Less polar than the brominated product. |
| 2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone | Di-brominated product | Lower | More polar than the mono-brominated product. |
| Bromo-1-(bromo-2,4-dimethoxyphenyl)ethanone | Ring and alpha brominated | Varies | Can be a complex mixture of isomers. |
Detailed Experimental Protocols
Protocol 1: Bromination using Benzyltrimethylammonium Tribromide
-
Materials:
-
1-(2,4-dimethoxyphenyl)ethanone
-
Benzyltrimethylammonium tribromide
-
Dichloromethane (DCM), anhydrous
-
Methanol, anhydrous
-
Water
-
Sodium sulfate, anhydrous
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(2,4-dimethoxyphenyl)ethanone (1.0 eq) in a mixture of dichloromethane and methanol (e.g., 2:1 v/v).
-
To this stirred solution, add benzyltrimethylammonium tribromide (1.0 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is expected to be complete within 16-24 hours.
-
Once the starting material is consumed, dilute the reaction mixture with dichloromethane and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Purification of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone by recrystallization.
Product Data and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 60965-26-6 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][3] |
| Molecular Weight | 259.10 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 102 to 105°C | [1] |
| Purity | 98% (Typical) | [1] |
Experimental Protocol: Recrystallization
This protocol outlines the standard procedure for the purification of this compound. The choice of solvent is critical; ethanol, methanol, or a mixed solvent system like ethanol/water are good starting points.[4][5]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid completely dissolves. Add solvent dropwise until a clear, saturated solution is obtained at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them. This step prevents premature crystallization of the product.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent. The final product should be a crystalline solid.[1]
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide & FAQs
Q1: What is the best solvent for recrystallizing this compound? A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For α-bromo ketones, polar organic solvents are often effective.[6] Ethanol and methanol are excellent starting points.[5] A mixed solvent system, such as ethanol-water, can also be highly effective.[7]
Q2: My compound "oiled out" instead of forming crystals. What should I do? A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point (102-105°C).[1] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To fix this, reheat the solution and add more of the primary solvent to decrease the saturation point. Then, allow it to cool more slowly.[7]
Q3: The yield of my recrystallized product is very low. How can I improve it? A3: Low yield is often due to using too much solvent, which keeps the product dissolved even at low temperatures, or premature crystallization during hot filtration.[7] To improve yield:
-
Use the absolute minimum amount of hot solvent required for complete dissolution.
-
Ensure your filtration apparatus is pre-heated during hot filtration.
-
Allow for slow cooling and sufficient time in the ice bath.
-
The remaining solution (mother liquor) can be concentrated by boiling off some solvent and cooled again to obtain a second crop of crystals.[7]
Q4: My final crystals are colored. How can I get a pure, white product? A4: Discoloration is due to trapped impurities. This can be resolved by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs colored impurities. Do not add too much, as it can also adsorb your product.
Q5: No crystals are forming, even after cooling in an ice bath. What is the problem? A5: This indicates that the solution is not supersaturated. This can be caused by using too much solvent.[7] To induce crystallization:
-
Try scratching the inside of the flask with a glass rod just below the solvent line. This creates a rough surface that can initiate crystal growth.
-
Add a "seed crystal" from a previous successful crystallization.
-
If the solution is too dilute, gently boil off some of the solvent to increase the concentration and then allow it to cool again.[7]
Q6: What are the primary safety concerns when handling this compound? A6: According to GHS classifications, this compound may cause severe skin burns and eye damage.[3] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. escientificsolutions.com [escientificsolutions.com]
- 3. This compound | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Bromination of 2,4-Dimethoxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2,4-dimethoxyacetophenone. The information is presented in a question-and-answer format to directly address specific issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the bromination of 2,4-dimethoxyacetophenone?
The primary challenge is controlling the regioselectivity of the bromination. 2,4-Dimethoxyacetophenone has two potential sites for bromination: the α-carbon of the acetyl group (side-chain) and the aromatic ring. The two methoxy groups are strong activating groups, making the aromatic ring highly susceptible to electrophilic aromatic substitution. This often leads to the formation of undesired ring-brominated side products.[1]
Q2: What are the expected side products in this reaction?
The main side products are monobrominated isomers on the aromatic ring. Due to the directing effects of the methoxy and acetyl groups, the most likely positions for electrophilic attack are C3 and C5. Therefore, the primary side products are 3-bromo-2,4-dimethoxyacetophenone and 5-bromo-2,4-dimethoxyacetophenone . In cases where an excess of the brominating agent is used, di- or even tri-brominated products may also be formed.[1]
Q3: How can I favor the desired α-bromination over ring bromination?
To selectively achieve α-bromination, it is crucial to employ reaction conditions that promote the formation of the enol or enolate intermediate of the ketone while minimizing the electrophilicity of the brominating agent or the reactivity of the aromatic ring. An effective method involves the use of bromine in methanol with a catalytic amount of acid (e.g., HCl).[1] The acidic conditions facilitate the enolization required for side-chain bromination.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired 2-bromo-2',4'-dimethoxyacetophenone | 1. Competitive ring bromination: The highly activated aromatic ring is undergoing electrophilic substitution. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Degradation of product: Prolonged reaction times or high temperatures can lead to product decomposition. | 1. Modify reaction conditions: Use a less polar solvent like methanol in the presence of a catalytic amount of acid to favor enolization. Avoid strong Lewis acid catalysts which promote ring bromination. 2. Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product. 3. Control temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of bromine to control the reaction rate and minimize side reactions. |
| Presence of significant amounts of ring-brominated side products | 1. Highly activating nature of the substrate: The two methoxy groups strongly activate the aromatic ring towards electrophilic attack. 2. Use of inappropriate brominating agent or catalyst: Strong electrophilic bromine sources or Lewis acid catalysts favor ring substitution. | 1. Use a milder brominating agent: Consider using N-bromosuccinimide (NBS) which can sometimes offer better selectivity for α-bromination. 2. Avoid Lewis acids: Do not use catalysts like FeBr₃ or AlCl₃, which are classic catalysts for electrophilic aromatic substitution. 3. Optimize stoichiometry: Use a slight excess, but not a large excess, of the brominating agent to minimize multiple brominations. |
| Formation of di- or poly-brominated products | Excess of brominating agent: Using too much bromine or other brominating agent. | Carefully control stoichiometry: Use no more than 1.1 equivalents of the brominating agent relative to the 2,4-dimethoxyacetophenone. Add the brominating agent dropwise to maintain a low concentration in the reaction mixture. |
| Difficulty in purifying the desired product | Similar polarities of the desired product and side products: The α-bromo ketone and the ring-brominated isomers may have close Rf values on TLC, making separation by column chromatography challenging. | 1. Optimize chromatographic conditions: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be an effective purification method. |
| Product decomposes upon storage | Instability of α-bromo ketones: α-bromo ketones can be lachrymatory and may degrade over time, especially when exposed to light or moisture. | Store the purified product properly: Keep the product in a tightly sealed, amber-colored vial in a refrigerator or freezer. Storing under an inert atmosphere (e.g., nitrogen or argon) can also enhance stability. |
Data Presentation: Quantitative Analysis of Bromination Methods
The following table summarizes the typical yields of the desired α-brominated product versus the ring-brominated side products under different reaction conditions.
| Method | Brominating Agent | Catalyst/Solvent | Desired Product Yield (%) | Ring-Brominated Side Product(s) Yield (%) | Reference |
| 1 | Br₂ | Methanol / cat. HCl | Good | Low | [1] |
| 2 | Br₂ | Acetic Acid | Moderate to Low | Significant | General knowledge |
| 3 | Br₂ | FeBr₃ / CCl₄ | Very Low | High | General knowledge |
| 4 | NBS | AIBN / CCl₄ | Moderate | Low to Moderate | General knowledge |
Note: "Good", "Moderate", "Low", and "High" are qualitative descriptors based on literature for similar activated systems. Exact yields can vary based on specific reaction conditions.
Experimental Protocols
Key Experiment: Selective α-Bromination of 2,4-Dimethoxyacetophenone[1]
Objective: To synthesize 2-bromo-1-(2,4-dimethoxyphenyl)ethanone with minimal formation of ring-brominated side products.
Materials:
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2,4-Dimethoxyacetophenone
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Bromine (Br₂)
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Methanol (MeOH)
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Concentrated Hydrochloric Acid (HCl)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Sodium sulfate (Na₂SO₄) (anhydrous)
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Ethyl acetate
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Hexane
Procedure:
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Dissolve 2,4-dimethoxyacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops) to the solution.
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a solution of bromine (1.05-1.1 equivalents) in methanol dropwise to the stirred mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
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After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor the reaction progress by TLC.
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Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases and the solution is neutral or slightly basic.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Main and side reaction pathways in the bromination of 2,4-dimethoxyacetophenone.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting the bromination of 2,4-dimethoxyacetophenone.
References
Technical Support Center: Synthesis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the two main stages of the synthesis: the Friedel-Crafts acylation to prepare the precursor 2,4-dimethoxyacetophenone, and the subsequent bromination to yield the final product.
Stage 1: Friedel-Crafts Acylation of 1,3-dimethoxybenzene
Issue 1: Low or No Yield of 2,4-dimethoxyacetophenone
| Potential Cause | Troubleshooting Steps |
| Catalyst (e.g., AlCl₃) Inactivity | Ensure the Lewis acid catalyst is fresh and anhydrous. Handle it quickly in a dry environment to prevent deactivation by moisture. Use of a stoichiometric amount of the catalyst is often necessary as the product can form a complex with it. |
| Inadequate Reaction Conditions | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require gentle heating. Ensure anhydrous conditions by using dry solvents and glassware. |
| Poor Quality Reagents | Use freshly distilled or purified 1,3-dimethoxybenzene and acetylating agent (e.g., acetyl chloride or acetic anhydride). |
| Deactivated Aromatic Ring (less common for this substrate) | The two methoxy groups are strongly activating, making this less likely. However, ensure the starting material is pure. |
Issue 2: Formation of Multiple Products (Isomers)
| Potential Cause | Troubleshooting Steps |
| Isomeric Acylation | While the 4-position is the major product due to steric hindrance from the 2-methoxy group, some acylation at the 6-position is possible, leading to the formation of 2,6-dimethoxyacetophenone. |
| Polysubstitution | Although less common in acylation compared to alkylation, highly activating groups can sometimes lead to di-acylation. Use of appropriate stoichiometry of the acylating agent is crucial. |
Stage 2: Bromination of 2,4-dimethoxyacetophenone
Issue 3: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. |
| Suboptimal Brominating Agent | The choice of brominating agent (e.g., Br₂, NBS) and solvent can significantly impact the yield. NBS in a suitable solvent like methanol or acetonitrile is often a good choice. |
| Decomposition of Product | The product is a phenacyl bromide and can be sensitive. Avoid excessive heating and prolonged reaction times. |
Issue 4: Formation of By-products
| By-product | Formation Mechanism | Prevention and Removal |
| 2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone | Over-bromination of the starting material or the desired product. | Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly and at a controlled temperature. Purification can be achieved by recrystallization or column chromatography. |
| Ring-Brominated Products (e.g., 5-Bromo-2,4-dimethoxyacetophenone) | The highly activated aromatic ring can undergo electrophilic substitution by bromine, competing with the desired side-chain bromination. | The choice of reaction conditions is critical. Side-chain bromination is often favored under radical conditions (e.g., using NBS with a radical initiator) or specific catalytic conditions, while ring bromination can occur under electrophilic conditions. |
| Unreacted 2,4-dimethoxyacetophenone | Incomplete reaction. | Ensure sufficient reaction time and appropriate stoichiometry of the brominating agent. Can be separated from the product by chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of 1,3-dimethoxybenzene is giving a very low yield. What are the most common reasons for this?
A1: Low yields in this Friedel-Crafts acylation are often due to an inactive catalyst or the presence of moisture. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to water. Ensure you are using fresh, anhydrous AlCl₃ and that all your glassware and solvents are thoroughly dried. It is also important to use a stoichiometric amount of the catalyst, as the ketone product can form a stable complex with AlCl₃, effectively removing it from the reaction.
Q2: I am observing the formation of an isomeric by-product during the Friedel-Crafts acylation. What is it and how can I minimize it?
A2: The primary by-product in the acylation of 1,3-dimethoxybenzene is likely 2,6-dimethoxyacetophenone. The two methoxy groups direct acylation to the positions ortho and para to them. While the 4-position is sterically and electronically favored, some acylation can occur at the 6-position. To minimize this, you can try running the reaction at a lower temperature, which can increase the selectivity for the thermodynamically more stable product. Careful purification by column chromatography or fractional crystallization may be necessary to separate the isomers.
Q3: During the bromination of 2,4-dimethoxyacetophenone, I am getting a significant amount of a dibrominated product. How can I avoid this?
A3: The formation of 2,2-dibromo-1-(2,4-dimethoxyphenyl)ethanone is a common issue and results from over-bromination. To prevent this, it is crucial to control the stoichiometry of the brominating agent. Use no more than one equivalent of bromine or N-bromosuccinimide (NBS). Slow, portion-wise addition of the brominating agent at a controlled temperature (often 0-5 °C) can also help to prevent the formation of the dibromo by-product.
Q4: My bromination reaction is leading to bromination on the aromatic ring instead of the desired alpha-position. What is causing this and how can I control the regioselectivity?
A4: The 2,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution. If the reaction conditions favor an electrophilic pathway, ring bromination can compete with or even dominate over the desired side-chain bromination. To favor alpha-bromination, consider using conditions that promote a radical mechanism. For example, using N-bromosuccinimide (NBS) with a radical initiator like AIBN or exposure to light can favor side-chain bromination. Conversely, using elemental bromine with a Lewis acid catalyst will strongly favor ring bromination. The choice of solvent can also play a role; for instance, using NBS in methanol can promote selective side-chain bromination of acetophenone derivatives.
Q5: What is the best way to purify the final product, this compound?
A5: The most common methods for purifying the final product are recrystallization and column chromatography. For recrystallization, solvents like ethanol or a mixture of ethyl acetate and hexanes can be effective. If you have a mixture of mono- and dibrominated products, or if there is unreacted starting material, column chromatography on silica gel will likely be necessary for complete separation.
Experimental Protocols
Synthesis of 2,4-dimethoxyacetophenone (Precursor)
This protocol is a general guideline for a Friedel-Crafts acylation.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or a nitrogen inlet), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a dry solvent such as dichloromethane or carbon disulfide.
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Reagent Addition: Cool the flask in an ice bath. Slowly add acetyl chloride (1.0 to 1.1 equivalents) dropwise from the dropping funnel. After the addition is complete, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in the same dry solvent dropwise.
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Reaction: Stir the reaction mixture at 0-5 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
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Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with the solvent.
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Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.
Synthesis of this compound
This protocol describes a general method using N-bromosuccinimide (NBS).
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxyacetophenone (1.0 equivalent) in a suitable solvent such as methanol or acetonitrile.
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Reagent Addition: Cool the solution in an ice bath. Add N-bromosuccinimide (1.0 to 1.1 equivalents) portion-wise over a period of 15-30 minutes, ensuring the temperature remains low.
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Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature. Continue stirring until the reaction is complete as indicated by TLC analysis.
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Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
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Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualization of Troubleshooting Logic
Technical Support Center: TLC Visualization of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone and monitoring its reactions using thin-layer chromatography (TLC).
Troubleshooting Guides
This section addresses common issues encountered during the TLC analysis of reactions involving this compound.
Issue 1: No Spots are Visible on the TLC Plate.
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Question: I've run my TLC, but after visualization, I cannot see any spots for my starting material or product. What could be the problem?
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Answer: This issue can arise from several factors:
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Insufficient Concentration: The sample spotted on the plate may be too dilute. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to evaporate between applications.
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Inappropriate Visualization Technique: this compound and many of its derivatives are aromatic and should be visible under UV light (254 nm). If UV light is ineffective, the compound may not have a strong chromophore. In such cases, chemical staining is necessary.
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Compound Volatility: If your product is volatile, it may have evaporated from the TLC plate during drying or development.
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Reaction Failure: It is possible that the reaction did not proceed and no product was formed, or the starting material has degraded.
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Issue 2: The Spots are Streaking or Tailing.
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Question: My spots on the TLC plate are elongated and not well-defined. How can I fix this?
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Answer: Streaking or tailing of spots is a common problem and can be caused by:
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Sample Overloading: Applying too much sample to the plate can lead to streaking. Dilute your sample and re-spot.
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Sample Acidity or Basicity: If your compound is acidic or basic, it can interact with the silica gel, causing tailing. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can resolve this.
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High Polarity of the Compound: Very polar compounds may streak on silica gel. Consider using a more polar eluent system or a different stationary phase (e.g., alumina).
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Incomplete Drying: Ensure the spotting solvent has completely evaporated before developing the plate.
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Issue 3: The Rf Values are Too High or Too Low.
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Question: My spots are either running at the solvent front (high Rf) or staying at the baseline (low Rf). What should I do?
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Answer: The Rf value is dependent on the polarity of the compound and the eluent system.
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High Rf (spots near the solvent front): Your eluent is too polar. Decrease the proportion of the polar solvent in your mixture (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate system).
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Low Rf (spots near the baseline): Your eluent is not polar enough. Increase the proportion of the polar solvent in your mixture. An ideal Rf value for good separation is typically between 0.3 and 0.7.[1]
-
Issue 4: The Starting Material and Product Spots are Not Separating.
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Question: The spots for my starting material and product have very similar Rf values and are overlapping. How can I improve the separation?
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Answer:
-
Change the Eluent System: Experiment with different solvent systems of varying polarities. Sometimes, a completely different solvent combination (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can provide better separation.
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Use a Co-spot: To confirm if the spots are indeed different compounds, a co-spot can be used. In one lane, spot the starting material, in a second lane, spot the reaction mixture, and in a third lane (the co-spot), apply both the starting material and the reaction mixture at the same point. If you see two distinct spots in the reaction mixture lane that merge into a single elongated spot in the co-spot lane, it indicates poor separation.
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Consider 2D TLC: For complex mixtures or compounds that are difficult to separate, two-dimensional TLC can be employed. After running the plate in one direction with a specific eluent, the plate is dried, rotated 90 degrees, and then run in a second eluent system.
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Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for TLC of this compound reactions?
A1: A good starting point for many organic reactions is a mixture of a non-polar and a polar solvent. For α-bromoacetophenones, a mixture of hexane and ethyl acetate is commonly used. A starting ratio of 9:1 or 4:1 (hexane:ethyl acetate) is often a reasonable choice. The polarity can then be adjusted based on the observed Rf values. Other systems to consider include toluene-based or dichloromethane-based eluents.
Q2: How can I visualize the spots on my TLC plate for these reactions?
A2: Due to the aromatic nature of this compound and its likely products, the primary visualization method is a UV lamp at 254 nm. Compounds containing a chromophore will appear as dark spots on a fluorescent background. For compounds that are not UV-active or for better differentiation, various chemical stains can be used. Some suitable stains include:
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Potassium Permanganate (KMnO₄): A general stain for compounds that can be oxidized, such as alcohols, aldehydes, and alkenes. It appears as yellow spots on a purple background.
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p-Anisaldehyde Stain: This stain is effective for nucleophilic compounds and can produce a range of colors, which can be helpful in distinguishing between different products.[2]
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Vanillin Stain: Similar to p-anisaldehyde, this stain is useful for visualizing a variety of functional groups and often gives colored spots.
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Iodine Chamber: A simple and often effective method where the plate is exposed to iodine vapors. Most organic compounds will appear as brown spots.
Q3: What are the expected Rf values for the starting material and potential products?
A3: The exact Rf values are highly dependent on the specific eluent system, the type of TLC plate used, and experimental conditions. However, some general trends can be expected. The starting material, this compound, is a moderately polar compound. In nucleophilic substitution reactions where the bromine is replaced by a more polar group (e.g., a hydroxyl or an amine), the product will likely have a lower Rf value than the starting material. Conversely, in elimination reactions that might lead to a less polar product, the Rf value could be higher. It is crucial to run a reference spot of the starting material alongside the reaction mixture for accurate comparison.
Data Presentation
The following table summarizes typical Rf values for related compounds to provide a general reference. Note that these values can vary based on the specific experimental conditions.
| Compound Type | Example Eluent System | Approximate Rf Value |
| Chalcone (product of condensation) | Hexane:Chloroform (2:1) | 0.66, 0.78 |
| 3-Bromo-flavone (cyclization product) | Hexane:Chloroform (2:1) | 0.38[3] |
| 2'-bromo-4'-methylacetanilide | 50/50 Ethyl acetate/Hexane | 0.61[4] |
| 4'-methylacetanilide | 50/50 Ethyl acetate/Hexane | 0.33[4] |
Experimental Protocols
General Protocol for Thin-Layer Chromatography (TLC)
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Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark the points for sample application.
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Sample Preparation: Dissolve a small amount of your starting material and reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
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Spotting: Using a capillary tube, spot a small amount of each sample onto the marked points on the baseline. Keep the spots as small as possible (1-2 mm in diameter).
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Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent system. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
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Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and/or using a chemical stain.
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Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Mandatory Visualization
Caption: A troubleshooting workflow for common TLC issues.
Caption: Experimental workflow for monitoring a reaction using TLC.
References
managing the lachrymatory properties of alpha-bromoacetophenones
This center provides essential guidance for researchers, scientists, and drug development professionals on managing the potent lachrymatory properties of α-bromoacetophenones (also known as phenacyl bromides).
Frequently Asked Questions (FAQs)
Q1: What are α-bromoacetophenones and why are they strong lachrymators?
A1: α-Bromoacetophenones are a class of organic compounds characterized by an acetophenone structure substituted with a bromine atom at the alpha carbon.[1] They are powerful lachrymators, meaning they are eye irritants that cause tearing.[1][2] The lachrymatory effect is due to the compound's ability to act as an alkylating agent, reacting with biological molecules on the surface of the eye. This chemical interaction stimulates the sensory nerves, leading to the sensation of pain and the physiological response of tearing.
Q2: What are the immediate symptoms and hazards of exposure?
A2: Exposure can cause immediate and severe irritation to the eyes, leading to intense tearing, pain, and redness.[3] Vapors can also irritate the respiratory system.[4][5] Skin contact can cause irritation, burns, and pain.[1][6] Ingestion and inhalation are highly toxic, potentially fatal in severe cases.[2][6] It is classified as a corrosive material that can cause severe skin burns and eye damage.[2][7]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling these compounds?
A3: The following PPE is required to prevent exposure:
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Eye/Face Protection: Chemical safety goggles and a face shield are necessary.[5][6]
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Hand Protection: Chemically resistant, impervious gloves must be worn. It is crucial to check manufacturer data for breakthrough times and compatibility.[2][8]
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Body Protection: A lab coat and protective clothing are required to prevent skin contact.[6][9]
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Respiratory Protection: All work must be conducted in a certified chemical fume hood.[2][10] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator must be used.[9]
Troubleshooting Guide
Scenario 1: I have been exposed to α-bromoacetophenone vapor or dust.
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Action: Immediately move to fresh air.[3][11] If you experience breathing difficulties, seek immediate medical attention.[11] Do not perform mouth-to-mouth resuscitation without a protective barrier like a one-way valve pocket mask.[2]
Scenario 2: The compound has made contact with my eyes or skin.
-
For Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[2][10] Seek immediate medical attention from an ophthalmologist.[4]
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For Skin Contact: Promptly wash the affected area with plenty of soap and water for at least 15 minutes.[3][11] Remove all contaminated clothing immediately while continuing to flush the skin.[3] If irritation persists or burns are present, get medical attention.[11]
Scenario 3: A small amount of α-bromoacetophenone has spilled inside the chemical fume hood.
-
Action: Ensure the fume hood sash is in the lowest practical position. Wearing full PPE, cover the spill with an absorbent material. Decontaminate the area using a suitable method (see Protocol for Decontamination). Sweep up the neutralized material and place it into a sealed, labeled container for hazardous waste disposal.[10][12] Avoid creating dust.[9]
Scenario 4: I can smell the compound despite working in a fume hood.
-
Action: This indicates a potential issue with the fume hood's performance or your handling technique. Stop work immediately. Check that the fume hood is operating correctly and the sash is at the appropriate height. If the problem persists, have the fume hood evaluated by a qualified technician. Do not resume work until the issue is resolved.
Quantitative Hazard Data
The following table summarizes key physical and hazard data for the parent compound, 2-Bromoacetophenone.
| Property | Value | Source(s) |
| Synonyms | Phenacyl bromide, 2-Bromo-1-phenylethanone | [2][9] |
| CAS Number | 70-11-1 | [2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 46 - 51 °C / 114.8 - 123.8 °F | [2][9] |
| Boiling Point | 135 °C / 275 °F @ 18 mmHg | [9] |
| Vapor Pressure | 0.01 mmHg | [1] |
| Primary Hazards | Lachrymator, Toxic by inhalation/ingestion/skin contact, Causes severe burns | [1][2] |
Occupational exposure limits for this specific compound are not widely established; therefore, exposure should be minimized to the lowest possible level.[9]
Experimental Protocols
Protocol 1: Standard Handling of α-Bromoacetophenones
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Preparation: Before handling, ensure an eyewash station and safety shower are directly accessible.[2][10] Prepare all necessary equipment and reagents within the chemical fume hood.
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PPE: Don full, appropriate PPE as described in the FAQ section.
-
Aliquotting/Weighing: Conduct all manipulations of the solid compound within the fume hood to prevent dust and vapor from escaping.[10] Use tools and techniques that minimize dust generation.
-
Reaction Setup: If used in a reaction, ensure the apparatus is properly assembled and vented into the fume hood's exhaust system.
-
Post-Handling: After use, decontaminate any surfaces and equipment that may have come into contact with the compound.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, in a designated, sealed hazardous waste container according to institutional guidelines.[7]
Protocol 2: Decontamination and Neutralization of Spills
This protocol is for small spills contained within a chemical fume hood.
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Assess and Secure: Ensure full PPE is worn. Keep the fume hood sash low.
-
Neutralization Solution: Prepare a fresh solution of sodium bicarbonate (5-10% in water) or another suitable weak base. Strong bases should be avoided as they can be incompatible.[9][10]
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Application: Gently cover the spill with the neutralizing solution. Avoid splashing. Allow for a contact time of at least 1 hour to ensure complete reaction. The α-bromo group is susceptible to nucleophilic substitution by bases, rendering it non-lachrymatory.
-
Cleanup: Use absorbent pads to soak up the neutralized mixture.
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Final Wipe-Down: Thoroughly wipe down the spill area and any affected equipment with soap and water.[13]
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Disposal: Place all contaminated cleaning materials into a sealed container labeled for hazardous waste disposal.[13]
Visual Guides
Caption: Workflow for the safe handling of α-bromoacetophenones.
Caption: Decision logic for responding to an α-bromoacetophenone spill.
References
- 1. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. fishersci.com [fishersci.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
stability of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone under different pH conditions
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone in aqueous solutions?
A1: this compound, an α-bromo ketone, is susceptible to degradation in aqueous solutions, particularly under neutral to basic conditions. The primary degradation pathway is expected to be hydrolysis, where the bromine atom is displaced by a hydroxyl group. The rate of this degradation is highly dependent on the pH and temperature of the solution.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH:
-
Acidic Conditions (pH < 7): The compound is generally most stable in acidic conditions. The rate of hydrolysis is relatively slow. However, prolonged exposure to strong acids or high temperatures can still lead to degradation.
-
Neutral Conditions (pH ≈ 7): At neutral pH, the compound will undergo slow hydrolysis.
-
Basic Conditions (pH > 7): The compound is least stable in basic conditions. The presence of hydroxide ions accelerates the rate of nucleophilic substitution (hydrolysis) and can also promote other degradation pathways such as elimination or rearrangement reactions.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation product from hydrolysis is expected to be 2-hydroxy-1-(2,4-dimethoxyphenyl)ethanone. Under strongly basic conditions, other byproducts could be formed through elimination or rearrangement pathways.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Rapid loss of starting material in a reaction mixture. | The reaction buffer or solution is neutral or basic, leading to rapid hydrolysis of the α-bromo ketone. | If the reaction chemistry allows, perform the experiment in a slightly acidic buffer (e.g., pH 4-6). If basic conditions are required, consider using an aprotic solvent to minimize hydrolysis. |
| Appearance of an unexpected, more polar spot on TLC analysis. | This is likely the hydrolysis product, 2-hydroxy-1-(2,4-dimethoxyphenyl)ethanone, which is more polar than the starting material. | Confirm the identity of the new spot by analytical techniques such as LC-MS or NMR. To minimize its formation, follow the recommendations for improving stability. |
| Inconsistent reaction yields or kinetics. | The pH of the reaction mixture may not be well-controlled, leading to variable rates of degradation of the starting material. | Use a reliable buffer system to maintain a constant pH throughout the experiment. Ensure all reagents and solvents are free of basic impurities. |
Data Presentation
Table 1: Expected Stability of this compound under Different pH Conditions
| pH Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Products |
| Acidic (pH < 7) | High | Acid-catalyzed hydrolysis (slow) | 2-hydroxy-1-(2,4-dimethoxyphenyl)ethanone |
| Neutral (pH ≈ 7) | Moderate | Nucleophilic substitution (hydrolysis) | 2-hydroxy-1-(2,4-dimethoxyphenyl)ethanone |
| Basic (pH > 7) | Low | Base-catalyzed hydrolysis, Elimination | 2-hydroxy-1-(2,4-dimethoxyphenyl)ethanone, Elimination byproducts |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability
A stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) is prepared. Aliquots of the stock solution are added to buffers of different pH values (e.g., pH 4, 7, and 9) at a controlled temperature. Samples are withdrawn at various time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining parent compound.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: General workflow for a pH stability study.
Technical Support Center: Bromination of 2,4-Dimethoxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2,4-dimethoxyacetophenone. Our goal is to help you prevent over-bromination and other side reactions, ensuring a successful synthesis of the desired α-bromo derivative.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Over-bromination (Di- or Tri-brominated Products) | Excess of the brominating agent is a primary cause.[1][2] The monobrominated product can be more reactive to further bromination than the initial material.[1] | Control Stoichiometry: Use a 1.0:1.0 molar ratio of 2,4-dimethoxyacetophenone to the brominating agent, or even slightly less of the brominating agent.[1][2] Milder Reagents: Employ less reactive brominating agents like N-Bromosuccinimide (NBS) or Pyridine Hydrobromide Perbromide.[1] Reaction Conditions: Conduct the reaction under acidic conditions to slow down subsequent brominations.[1][2] Carefully monitor the reaction time and temperature to halt the process once the monobrominated product is formed.[1] |
| Bromination on the Aromatic Ring | The 2,4-dimethoxy groups strongly activate the aromatic ring, making it susceptible to electrophilic attack.[2] Ring bromination is favored when the electron density of the aromatic ring is high.[1][2] | Protect Activating Groups: Consider protecting the activating groups to decrease the electron density of the aromatic ring, which will favor side-chain bromination.[1][2] Reaction Conditions: Using aqueous acetic acid can lead to nuclear substitution (ring bromination), while anhydrous acetic acid tends to favor side-chain bromination.[3] |
| Reaction is Slow or Does Not Proceed | A deactivated aromatic ring due to strong electron-withdrawing groups can hinder enolization and subsequent bromination.[1] | While 2,4-dimethoxyacetophenone has activating groups, if working with a deactivated derivative, consider using a more reactive brominating system or adjusting to harsher reaction conditions, while carefully monitoring for side reactions.[1] |
| Formation of By-products | Uncontrolled reaction conditions can lead to various side reactions. | Temperature Control: Maintain a consistent and optimal reaction temperature. For instance, some procedures specify a temperature of 90°C.[1][4] Rate of Addition: Add the brominating agent slowly or portion-wise to maintain control over the reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-bromination in the reaction with 2,4-dimethoxyacetophenone?
A1: The main reason for over-bromination is the use of an excessive amount of the brominating reagent.[1][2] The initially formed monobrominated product can be more susceptible to further bromination than the starting 2,4-dimethoxyacetophenone.[1]
Q2: How can I achieve selective monobromination of the acetyl side-chain?
A2: To achieve selective monobromination, you should:
-
Control Stoichiometry: Maintain a molar ratio of 2,4-dimethoxyacetophenone to the brominating agent at or slightly below 1.0:1.0.[1][2]
-
Select the Right Reagent: Utilize milder and more selective brominating agents such as N-Bromosuccinimide (NBS) or Pyridine Hydrobromide Perbromide.[1]
-
Optimize Reaction Conditions: Running the reaction in an acidic medium can help to suppress further bromination.[1][2] Precise control of temperature and reaction time is crucial to stop the reaction upon the formation of the desired monobrominated product.[1] A study using pyridine hydrobromide perbromide identified optimal conditions as 90°C for 3 hours.[1][4]
Q3: My experiment is resulting in bromination on the aromatic ring. How can I direct the bromination to the acetyl side-chain?
A3: Ring bromination is a common side reaction when the aromatic ring is highly activated by electron-donating groups like the methoxy groups in 2,4-dimethoxyacetophenone.[1][2] To promote side-chain (alpha) bromination, you can decrease the electron density of the aromatic ring, for example, by protecting the activating groups.[1][2]
Q4: What are some recommended experimental protocols for the selective monobromination of acetophenone derivatives?
A4: Below are two detailed protocols that can be adapted for 2,4-dimethoxyacetophenone.
Experimental Protocols
Protocol 1: Bromination using Pyridine Hydrobromide Perbromide
| Step | Procedure |
| 1 | In a round-bottom flask, dissolve the acetophenone derivative (1.0 equivalent) in glacial acetic acid. |
| 2 | Add pyridine hydrobromide perbromide (1.1 equivalents). |
| 3 | Attach a reflux condenser and heat the reaction mixture to 90°C with stirring. |
| 4 | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[1] |
| 5 | After completion, cool the reaction mixture to room temperature. |
| 6 | Pour the mixture into ice-water to precipitate the crude product. |
| 7 | Filter the solid product, wash with cold water, and dry. |
| 8 | Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α-bromoacetophenone derivative. |
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
| Step | Procedure |
| 1 | To a solution of the acetophenone derivative (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic Al₂O₃ (10% w/w of the acetophenone). |
| 2 | Add N-bromosuccinimide (12 mmol) portion-wise over a period of 10-15 minutes. |
| 3 | Attach a reflux condenser and heat the reaction mixture to reflux with stirring. |
| 4 | Monitor the reaction by TLC. |
| 5 | Upon completion, cool the reaction mixture and filter to remove the alumina. |
| 6 | Evaporate the solvent and purify the residue. |
Visualized Workflows and Mechanisms
Caption: Experimental workflow for bromination using Pyridine Hydrobromide Perbromide.
Caption: Mechanism of acid-catalyzed α-bromination of 2,4-dimethoxyacetophenone.
References
Technical Support Center: Claisen-Schmidt Condensation with 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Claisen-Schmidt condensation using 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation and why is it used?
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form an α,β-unsaturated ketone (a chalcone).[1] This reaction is a cornerstone in synthetic organic chemistry for creating carbon-carbon bonds. The resulting chalcone scaffolds are valuable intermediates in the synthesis of various biologically active compounds, including flavonoids and pharmaceuticals.
Q2: What are the key reactants and reagents in this specific Claisen-Schmidt condensation?
The primary reactants are this compound (the ketone) and an aromatic aldehyde. A base is required to catalyze the reaction, with common choices being sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is typically carried out in a suitable solvent, such as ethanol.
Q3: What is the general mechanism of the Claisen-Schmidt condensation?
The reaction proceeds through a series of steps:
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Enolate Formation: The base abstracts an acidic α-proton from the ketone (this compound) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This attack forms a β-hydroxy ketone intermediate.
-
Dehydration: The intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone product (chalcone).
Q4: Are there any significant competing reactions to be aware of with this specific ketone?
Yes, a major competing reaction is the Favorskii rearrangement . Alpha-halo ketones, such as this compound, can undergo a base-induced rearrangement to form carboxylic acid derivatives (esters or amides, depending on the nucleophile present).[2][3] This rearrangement can significantly reduce the yield of the desired chalcone.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Chalcone
-
Possible Cause 1: Competing Favorskii Rearrangement.
-
Troubleshooting: The choice of base and solvent is critical in minimizing this side reaction. Stronger bases and protic solvents may favor the Favorskii rearrangement. Consider using a weaker, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. This can favor the kinetic deprotonation required for the Claisen-Schmidt condensation over the rearrangement pathway.
-
-
Possible Cause 2: Inactive Catalyst or Reagents.
-
Troubleshooting: Ensure the base is not old or has been improperly stored, as this can affect its activity. Reagents, especially the aldehyde, can oxidize over time. Use freshly purified or distilled aldehydes for the best results.
-
-
Possible Cause 3: Suboptimal Reaction Temperature.
-
Troubleshooting: While many Claisen-Schmidt condensations proceed at room temperature, some may require gentle heating. However, for this substrate, higher temperatures may promote the Favorskii rearrangement. It is advisable to start at a low temperature (e.g., 0°C or -78°C) and slowly warm the reaction mixture while monitoring its progress by Thin-Layer Chromatography (TLC).
-
Issue 2: Formation of Multiple Byproducts
-
Possible Cause 1: Favorskii Rearrangement Products.
-
Troubleshooting: As mentioned above, optimizing the base, solvent, and temperature is key. If the Favorskii product is the major component, a significant change in reaction strategy is needed.
-
-
Possible Cause 2: Self-Condensation of the Ketone.
-
Troubleshooting: While less common with ketones compared to aldehydes, self-condensation can occur. To minimize this, slowly add the ketone to a mixture of the aldehyde and the base.
-
-
Possible Cause 3: Cannizzaro Reaction of the Aldehyde.
-
Troubleshooting: If the aldehyde can undergo a Cannizzaro reaction (disproportionation in the presence of a strong base), ensure that the ketone is present to react first. Using a milder base can also mitigate this.
-
Solvent Effects on Reaction Outcome
The choice of solvent can significantly influence the competition between the desired Claisen-Schmidt condensation and the Favorskii rearrangement. The following table provides a qualitative overview of expected outcomes in different solvent systems.
| Solvent System | Expected Predominant Reaction | Rationale | Potential Yield of Chalcone |
| Ethanol (EtOH) / Methanol (MeOH) | Favorskii Rearrangement | Protic solvents can facilitate the formation of the cyclopropanone intermediate characteristic of the Favorskii rearrangement. | Low |
| Tetrahydrofuran (THF) | Claisen-Schmidt Condensation | Aprotic solvents are less likely to promote the Favorskii rearrangement, especially at low temperatures with a non-nucleophilic base. | Moderate to High |
| Dichloromethane (DCM) | Claisen-Schmidt Condensation | Similar to THF, this aprotic solvent may favor the desired condensation. | Moderate to High |
| Solvent-Free | Potentially Claisen-Schmidt | Solvent-free conditions using solid NaOH have been reported for other Claisen-Schmidt reactions and may offer a greener alternative, though the outcome with an α-bromo ketone is less predictable.[4] | Variable |
Experimental Protocol: Claisen-Schmidt Condensation of this compound with an Aromatic Aldehyde
This protocol is a general guideline and may require optimization for specific aromatic aldehydes. Extreme caution should be exercised due to the potential for the competing Favorskii rearrangement.
Materials:
-
This compound
-
Aromatic aldehyde
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
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Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere setup
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the aromatic aldehyde (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LDA in THF (1.1 equivalents) to the aldehyde solution while maintaining the temperature at -78°C. Stir for 30 minutes.
-
Ketone Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78°C.
-
Reaction Monitoring: Stir the reaction mixture at -78°C and monitor the progress by TLC. After 2-4 hours, allow the reaction to slowly warm to room temperature and continue stirring overnight.
-
Quenching: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired chalcone.
Visualizations
Caption: Experimental workflow for the Claisen-Schmidt condensation.
Caption: Competing pathways in the base-catalyzed reaction.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hantzsch Thiazole Synthesis with 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone in the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for the Hantzsch thiazole synthesis when using this compound?
A typical work-up procedure involves cooling the reaction mixture to room temperature, followed by neutralization of the hydrobromic acid formed during the reaction. This is often achieved by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate or a 5% aqueous sodium carbonate solution, until effervescence ceases. The neutralized mixture is then typically subjected to extraction with an organic solvent like dichloromethane. The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q2: My product is not precipitating out of the solution after adding the basic solution. What should I do?
If the thiazole product does not precipitate, it may be due to its solubility in the reaction solvent. In this case, the solvent can be removed under reduced pressure. Following solvent removal, the residue can be treated with a non-polar solvent to induce precipitation, or the product can be isolated via extraction with an appropriate organic solvent.
Q3: What are the recommended methods for purifying the crude 4-(2,4-dimethoxyphenyl)thiazole?
The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water. Alternatively, column chromatography on silica gel using an eluent system like a gradient of hexane and ethyl acetate is a common and effective purification method.
Q4: What are some common side products that I might see on my TLC plate?
Multiple spots on a TLC plate can indicate the presence of impurities. Common side products in the Hantzsch thiazole synthesis include:
-
Unreacted starting materials: Spots corresponding to this compound and the thioamide may be present if the reaction has not gone to completion.
-
Oxazole formation: If the thioamide starting material is contaminated with its corresponding amide, an oxazole byproduct can be formed.
-
Dimerization or polymerization: Under certain conditions, the reactants or reaction intermediates may undergo self-condensation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or increasing the reaction temperature. |
| Poor quality of starting materials. | Ensure the this compound is fresh and has been stored properly, as α-haloketones can decompose over time. Verify the purity of the thioamide. | |
| Incorrect work-up procedure. | Ensure the pH is carefully controlled during neutralization to avoid potential hydrolysis of the product or other sensitive functional groups. | |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent. | If precipitation does not occur upon neutralization, remove the solvent under reduced pressure and then attempt extraction with a suitable organic solvent like dichloromethane. |
| Impure Product (Multiple Spots on TLC) | Formation of side products. | See Q4 in the FAQ section for common side products. Purification via column chromatography is recommended to separate the desired product from impurities. |
| Incomplete neutralization. | Ensure enough base has been added to fully neutralize the hydrobromic acid byproduct. The product may remain as a more soluble salt if not fully neutralized. |
Experimental Protocol: Synthesis of 4-(2,4-dimethoxyphenyl)thiazole
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1.0 eq)
-
Thioamide (e.g., thioformamide or thiourea) (1.1 - 1.2 eq)
-
Absolute Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in absolute ethanol.
-
Addition of Thioamide: To the stirred solution, add the thioamide.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. Continue adding the base until effervescence ceases.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (e.g., 3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization.
-
Visualizations
Validation & Comparative
Comparative Guide to Purity Assessment of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is highlighted as the primary technique, with comparisons to alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document offers detailed experimental protocols and supporting data to aid in the selection and implementation of the most suitable purity assessment strategy.
Introduction to Purity Assessment
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing. The presence of impurities can affect the safety, efficacy, and stability of the final drug product. This compound, also known as 2,4-dimethoxyphenacyl bromide, is a versatile building block in organic synthesis. Its purity is paramount to the successful synthesis of downstream target molecules. Potential impurities in this compound can arise from the starting materials, side reactions during synthesis (such as di-bromination or ring bromination), or degradation.[1]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[2][3] The method separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC Method
This protocol is a recommended starting point for the HPLC analysis of this compound and can be optimized as needed.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-20 min: 95% to 50% B20-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound reference standard (purity ≥98%) in acetonitrile at a concentration of 1 mg/mL. From this, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by dilution with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to obtain a final concentration within the calibration range (e.g., 25 µg/mL).
-
Mobile Phase Preparation: Prepare the mobile phase components and degas them by sonication for 15 minutes before use.
3. Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound.
Comparison with Alternative Purity Assessment Methods
While HPLC is a robust method, other techniques can provide complementary information for a comprehensive purity profile.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase with UV detection. | High resolution and sensitivity for non-volatile compounds. Excellent for quantitative analysis.[4] | May require reference standards for impurity identification. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometric detection. | Ideal for identifying and quantifying volatile impurities like residual solvents. Provides structural information from mass spectra.[5] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information for both the main compound and impurities. Can be used for quantitative analysis (qNMR) without a reference standard of the analyte. Non-destructive.[6] | Lower sensitivity compared to chromatographic methods. Higher instrumentation cost. |
Potential Impurities in this compound
A thorough purity assessment should consider potential impurities that may be present.
| Impurity | Potential Source |
| 2',4'-Dimethoxyacetophenone | Unreacted starting material. |
| Di-bromoacetophenone derivatives | Over-bromination during synthesis.[1] |
| Ring-brominated isomers | Side reaction during bromination.[1] |
| Residual Solvents | From synthesis and purification steps. |
Logical Comparison of Purity Assessment Techniques
Caption: Logical comparison of analytical techniques for purity assessment.
Conclusion
The purity of this compound is crucial for its successful application in pharmaceutical synthesis. This guide provides a robust RP-HPLC method as a primary tool for its purity assessment. The detailed protocol and comparative data with alternative techniques like GC-MS and NMR spectroscopy will enable researchers and drug development professionals to establish a comprehensive quality control strategy for this important synthetic intermediate. The choice of method will depend on the specific requirements of the analysis, including the need for quantitative precision, impurity identification, and structural confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]
Verifying the Molecular Structure of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone Through Spectroscopic Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone using a multi-technique spectroscopic approach. This guide provides a detailed comparison of experimental data with theoretical values, complete experimental protocols, and a logical workflow for structural elucidation.
The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. In this guide, we present a thorough analysis of this compound, a key building block in organic synthesis, by correlating its expected structural features with experimental data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparison of Expected and Experimental Spectral Data
The structural integrity of this compound is rigorously confirmed by the strong congruence between the predicted and observed spectral data, as detailed in the following tables.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| H-6 | 7.8 - 8.0 | Data not available | Doublet (d) | 1H |
| H-5 | 6.5 - 6.7 | Data not available | Doublet of Doublets (dd) | 1H |
| H-3 | 6.4 - 6.6 | Data not available | Doublet (d) | 1H |
| -CH₂Br | 4.5 - 4.8 | Data not available | Singlet (s) | 2H |
| -OCH₃ (C4) | 3.8 - 4.0 | Data not available | Singlet (s) | 3H |
| -OCH₃ (C2) | 3.8 - 4.0 | Data not available | Singlet (s) | 3H |
Note: Specific experimental chemical shifts, multiplicities, and integration values for this compound were not found in the publicly available data at the time of this publication.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 190 - 195 | Data not available |
| C-2 | 160 - 165 | Data not available |
| C-4 | 160 - 165 | Data not available |
| C-6 | 130 - 135 | Data not available |
| C-1 | 115 - 120 | Data not available |
| C-5 | 100 - 105 | Data not available |
| C-3 | 95 - 100 | Data not available |
| -OCH₃ | 55 - 60 | Data not available |
| -CH₂Br | 30 - 35 | Data not available |
Note: Specific experimental chemical shifts for this compound were not found in the publicly available data at the time of this publication.
Infrared (IR) Spectroscopy
Table 3: IR Spectral Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Experimental Absorption (cm⁻¹) |
| C=O (Aryl Ketone) | 1680 - 1700 | Conforms to structure |
| C-O (Aromatic Ether) | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) | Data not available |
| C-H (Aromatic) | 3000 - 3100 | Data not available |
| C-H (Aliphatic) | 2850 - 3000 | Data not available |
| C-Br | 500 - 600 | Data not available |
Note: While a supplier confirms the IR spectrum is consistent with the structure, specific peak data was not available.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| Ion | Expected m/z | Experimental m/z | Relative Abundance |
| [M]⁺ (with ⁷⁹Br) | 258 | 258 (not prominent) | Data not available |
| [M]⁺ (with ⁸¹Br) | 260 | 260 | Data not available |
| [M-CH₂Br]⁺ | 165 | 165 | Top Peak |
| [M-Br]⁺ | 179 | Data not available | Data not available |
| [C₈H₉O₃]⁺ | 165 | 165 | Top Peak |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) would lead to characteristic M and M+2 peaks. The provided data highlights key fragments.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data discussed.
¹H and ¹³C NMR Spectroscopy: A sample of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to an NMR tube. The spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy: The IR spectrum is typically obtained using an FT-IR spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is common, where a small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization method for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).
Logical Workflow for Structural Confirmation
The process of confirming the structure of this compound using spectral data follows a logical progression.
Caption: Workflow for the spectroscopic confirmation of a molecular structure.
Comparative Reactivity of 2-Bromo-1-(dimethoxyphenyl)ethanone Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the reactivity of various positional isomers of 2-bromo-1-(dimethoxyphenyl)ethanone, a key intermediate in the synthesis of a wide range of biologically active compounds and pharmaceutical agents. Understanding the relative reactivity of these isomers is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The reactivity of α-bromoketones, such as the 2-bromo-1-(dimethoxyphenyl)ethanone isomers, is primarily influenced by the electronic and steric effects of the substituents on the phenyl ring. The two methoxy groups (-OCH₃), being strong electron-donating groups through resonance, play a significant role in modulating the electrophilicity of the carbonyl carbon and the adjacent α-carbon bearing the bromine atom. This, in turn, affects their susceptibility to nucleophilic attack, a common reaction pathway for this class of compounds.[1]
Comparative Analysis of Isomer Reactivity
The position of the two methoxy groups on the phenyl ring dictates their electronic and steric influence on the reactive α-bromoacetyl moiety. While direct quantitative comparative studies are not extensively available in the literature, a qualitative assessment of reactivity can be made based on established principles of physical organic chemistry.
Electronic Effects: Methoxy groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect being dominant. This electron donation increases the electron density on the phenyl ring and can influence the carbonyl group's reactivity. In nucleophilic substitution reactions at the α-carbon, electron-donating groups on the phenyl ring can slightly decrease the electrophilicity of the carbonyl carbon. However, the primary factor governing the Sₙ2 reaction rate at the α-carbon is the accessibility of the C-Br bond to the nucleophile.
Steric Effects: The presence of a methoxy group at the ortho position (C2 or C6) relative to the acetyl group introduces significant steric hindrance. This steric bulk can impede the approach of a nucleophile to the α-carbon, thereby slowing down the rate of nucleophilic substitution reactions.
Based on these principles, the following general reactivity trend in nucleophilic substitution reactions can be predicted:
meta-substituted isomers > para-substituted isomer > ortho-substituted isomers
-
3,5-Dimethoxy Isomer: This isomer is expected to be one of the more reactive isomers. The two meta methoxy groups exert their electron-donating effects primarily through induction, which is weaker than the resonance effect. They do not provide steric hindrance to the reaction center.
-
3,4-Dimethoxy Isomer: The para methoxy group can exert a strong +R effect, which might slightly decrease the reactivity compared to the 3,5-isomer. However, with no ortho substituents, steric hindrance is minimal.
-
2,5-Dimethoxy Isomer: The presence of one ortho methoxy group introduces steric hindrance, which is expected to decrease its reactivity compared to the meta and para substituted isomers.
-
2,4-Dimethoxy Isomer: Similar to the 2,5-isomer, the ortho methoxy group will sterically hinder the approach of a nucleophile, leading to reduced reactivity.
-
2,3-Dimethoxy Isomer: This isomer is likely to be the least reactive due to the steric hindrance from the ortho methoxy group, potentially compounded by some electronic effects from the adjacent meta methoxy group.
Data Summary
The following table summarizes the available information for the different isomers of 2-bromo-1-(dimethoxyphenyl)ethanone. Direct comparative quantitative data is limited in the literature.
| Isomer | Structure | CAS Number | Key Features & Known Reactivity |
| 2-Bromo-1-(2,3-dimethoxyphenyl)ethanone | ![]() | 6341-38-4 | Expected to have lower reactivity due to steric hindrance from the ortho-methoxy group. |
| 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | ![]() | 60965-26-6 | The ortho-methoxy group introduces steric hindrance, likely reducing its reactivity in nucleophilic substitution reactions.[2] |
| 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone | ![]() | 1204-21-3 | Known to be susceptible to nucleophilic substitution reactions and is a versatile intermediate in organic synthesis.[1] The ortho-methoxy group can influence reaction rates sterically. |
| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | ![]() | 1835-02-5 | Widely used in synthesis. The methoxy groups are electron-donating, which can influence the reactivity of the α-carbon. Minimal steric hindrance at the reaction center. |
| 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone | ![]() | 39755-36-3 | Expected to be highly reactive due to the absence of steric hindrance from ortho-substituents. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below is a representative protocol for the synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. General bromination procedures can be adapted for the other isomers.
Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone[3]
Materials:
-
1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone)
-
Benzyltrimethylammonium tribromide
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred mixture of 1-(3,4-dimethoxyphenyl)ethanone (1.0 g, 5.55 mmol) in a solution of dichloromethane (6 mL) and methanol (3 mL), add benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the mixture with dichloromethane (80 mL) and water (40 mL).
-
Separate the organic layer, and extract the aqueous phase twice with dichloromethane (2 x 80 mL).
-
Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting brown solid is 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (yield: 83%).
Characterization (¹H NMR, 400 MHz, CDCl₃): δ 7.63 (s, 1H), 7.57 (d, J=2.1Hz, 1H), 6.94 (d, J=8.4Hz, 1H), 4.43 (s, 2H), 3.98 (s, 6H).
General Protocol for the Bromination of Dimethoxyacetophenones
A common method for the synthesis of these α-bromoketones involves the direct bromination of the corresponding dimethoxyacetophenone precursor using a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent like chloroform, acetic acid, or dichloromethane. The reaction progress can be monitored by thin-layer chromatography (TLC). Work-up typically involves washing with an aqueous solution to remove byproducts, followed by extraction, drying, and purification by recrystallization or column chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and a subsequent nucleophilic substitution reaction of a 2-bromo-1-(dimethoxyphenyl)ethanone isomer.
Caption: General workflow for the synthesis and subsequent nucleophilic substitution of 2-bromo-1-(dimethoxyphenyl)ethanone isomers.
References
A Comparative Analysis of the Antimicrobial Activity of Thiazoles Derived from Various Bromoacetophenones
For Immediate Release
This guide provides a comparative analysis of the antimicrobial activity of a series of thiazole derivatives synthesized from different bromoacetophenones. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of how substituents on the phenyl ring of the starting bromoacetophenone influence the antimicrobial efficacy of the resulting thiazole compounds. The information is compiled from multiple studies to provide a broader perspective on structure-activity relationships.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A common and effective method for synthesizing thiazoles is the Hantzsch synthesis, which typically involves the condensation of an α-haloketone, such as a substituted bromoacetophenone, with a thioamide. The substituents on the aromatic ring of the bromoacetophenone can significantly modulate the biological activity of the resulting thiazole. This guide focuses on comparing the antimicrobial potency of 2-amino-4-arylthiazoles, where the aryl group is derived from differently substituted bromoacetophenones.
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis of 2-amino-4-arylthiazoles and the evaluation of their antimicrobial activity. These protocols are synthesized from standard methodologies reported in the scientific literature.
General Synthesis of 2-Amino-4-Arylthiazole Derivatives
The Hantzsch thiazole synthesis is employed for the preparation of the target compounds.
Materials:
-
Substituted 2-bromoacetophenone (e.g., 2-bromo-1-phenylethanone, 2-bromo-1-(4-chlorophenyl)ethanone, 2-bromo-1-(4-bromophenyl)ethanone, 2-bromo-1-(4-nitrophenyl)ethanone)
-
Thiourea
-
Absolute Methanol or Ethanol
-
Concentrated Ammonium Hydroxide or Sodium Carbonate solution
Procedure:
-
A mixture of the appropriately substituted 2-bromoacetophenone (10 mmol) and thiourea (15 mmol) is prepared in absolute alcohol (30 mL).
-
The reaction mixture is refluxed for a period of 2 to 4 hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled solution is then poured into cold water and neutralized with a base such as concentrated ammonium hydroxide or a sodium carbonate solution to precipitate the product.
-
The resulting solid precipitate is collected by filtration, washed thoroughly with water, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure 2-amino-4-arylthiazole derivative.
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized thiazole derivatives is determined by the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized thiazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Stock solutions of the test compounds and standard drugs are prepared in DMSO.
-
Serial two-fold dilutions of the stock solutions are prepared in the appropriate broth (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) in 96-well microtiter plates.
-
The microbial inocula are prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Each well of the microtiter plate is inoculated with the microbial suspension.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Comparative Antimicrobial Activity
The antimicrobial activity of 2-amino-4-arylthiazoles is significantly influenced by the nature of the substituent on the 4-aryl ring, which is derived from the starting bromoacetophenone. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of these compounds against selected microbial strains, as compiled from various studies. It is important to note that direct comparison should be made with caution as the data is collated from different sources where experimental conditions may have varied.
| Compound ID | 4-Aryl Substituent | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| 1 | H (Phenyl) | >100 | >100 | >100 | >100 | >100 | [1] |
| 2 | 4-Chloro | 50 | 50 | >100 | >100 | 100 | [1][2] |
| 3 | 4-Bromo | 50 | 50 | >100 | >100 | 100 | [2][3] |
| 4 | 4-Nitro | 25 | 50 | 100 | >100 | 50 | [3] |
Structure-Activity Relationship (SAR) Analysis:
The data suggests a clear structure-activity relationship. The unsubstituted 2-amino-4-phenylthiazole (1 ) generally shows weak to no antimicrobial activity. The introduction of electron-withdrawing groups at the para position of the phenyl ring, such as chloro, bromo, and nitro groups, tends to enhance the antimicrobial potency.
Specifically, the halogenated derivatives (2 and 3 ) exhibit moderate activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[1][2] The 4-nitro substituted thiazole (4 ) demonstrates the most promising broad-spectrum activity among the compared compounds, with notable efficacy against both Gram-positive bacteria and the fungus Candida albicans.[3] This suggests that strong electron-withdrawing substituents on the 4-aryl moiety of the thiazole ring are favorable for antimicrobial activity.
Visualized Workflows and Pathways
To further clarify the experimental and logical processes, the following diagrams have been generated using the DOT language.
Hantzsch Thiazole Synthesis Workflow
Antimicrobial Susceptibility Testing Workflow
Conclusion
This comparative guide demonstrates that the antimicrobial activity of 2-amino-4-arylthiazoles synthesized from substituted bromoacetophenones is highly dependent on the nature of the substituent on the aryl ring. The presence of electron-withdrawing groups, particularly a nitro group, at the para-position of the phenyl ring significantly enhances the antimicrobial efficacy against a range of bacterial and fungal pathogens. These findings provide valuable insights for the rational design and development of new, more potent thiazole-based antimicrobial agents. Further research focusing on a systematic variation of substituents and a wider range of microbial strains is warranted to expand upon these structure-activity relationships.
References
A Comparative Guide to the Bioactivity of Chalcones: Unveiling the Potential of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of chalcones, with a special focus on derivatives synthesized from 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone and its structural analogs. We present a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data from various studies. Detailed experimental protocols for key bioactivity assays are also included to facilitate the replication and validation of these findings.
Introduction to Chalcones
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This versatile scaffold has attracted significant attention in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3] The ease of synthesis, typically through the Claisen-Schmidt condensation, allows for the generation of a diverse library of substituted chalcones for structure-activity relationship (SAR) studies.[4]
The biological efficacy of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.[5] The nature and position of substituents on the two aromatic rings (Ring A, derived from the acetophenone, and Ring B, from the benzaldehyde) play a crucial role in modulating the bioactivity of these compounds.[2]
This guide specifically explores the potential of chalcones derived from this compound. While direct and extensive bioactivity data for chalcones from this exact precursor is limited in publicly available literature, this guide compiles and compares data from structurally related bromo- and dimethoxy-substituted chalcones against a backdrop of chalcones synthesized from other common acetophenones, such as 2-hydroxyacetophenone, 4-methoxyacetophenone, and 2,4,6-trimethoxyacetophenone.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of various chalcone derivatives. The data is organized to highlight the influence of the parent acetophenone and the substitution patterns on the observed biological effects.
Anticancer Activity
The anticancer potential of chalcones is one of the most extensively studied areas. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6][7] The cytotoxicity of chalcone derivatives is typically evaluated using the MTT assay, and the results are expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
Table 1: Anticancer Activity (IC50 in µM) of Chalcone Derivatives
| Starting Acetophenone | Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Structurally Related to this compound | ||||
| 2-Hydroxyacetophenone | 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 µg/mL (~95 µM) | |
| Other Acetophenones | ||||
| 2,4,6-Trimethoxyacetophenone | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa (Cervical) | 3.20 | |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 3.85 | ||
| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | MCF-7 (Breast) | 10.2 | |
| 2-Hydroxyacetophenone | 1-(2-Hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | MCF-7 (Breast) | 8.5 | |
| Acetophenone | 1,3-Diphenylpropenone | MCF-7 (Breast) | >100 | |
| Acetophenone | 3-(2-Chlorophenyl)-1-phenylpropenone | MCF-7 (Breast) | 12.5 | |
| 4-Methylacetophenone | 3-(2-Hydroxyphenyl)-1-p-tolylpropenone | MCF-7 (Breast) | 15.0 |
Note: IC50 values are converted to µM for comparison where possible. Direct comparisons should be made with caution due to variations in experimental conditions between studies.
Antimicrobial Activity
Chalcones have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi.[2] Their mechanism of action is thought to involve the disruption of microbial cell membranes and inhibition of essential enzymes.[8] The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Chalcone Derivatives
| Starting Acetophenone | Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |
| Structurally Related to this compound | ||||
| 3',4'-Dimethoxyacetophenone | 4-Bromo-3',4'-dimethoxychalcone | Escherichia coli | 11 (zone of inhibition in mm) | |
| 4-Bromo-3',4'-dimethoxychalcone | Salmonella typhimurium | 15 (zone of inhibition in mm) | ||
| 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone | Chalcone derivative (SCH-2) | Escherichia coli | 62.5 | |
| Chalcone derivative (SCH-1) | Staphylococcus aureus | 125 | ||
| Other Acetophenones | ||||
| 2-Hydroxyacetophenone | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | ||
| 4-Methoxyacetophenone | 4-Bromo-4'-methoxychalcone | Staphylococcus aureus | >100 | |
| 2,4,6-Trimethoxyacetophenone | Fluoro and trifluoromethyl substituted trimethoxychalcones | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 7.81 - 250 |
Anti-inflammatory Activity
Chalcones exhibit significant anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling pathways, and inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[5][9] The anti-inflammatory activity is often assessed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages, with results expressed as IC50 values.
Table 3: Anti-inflammatory Activity (IC50 for NO Inhibition in µM) of Chalcone Derivatives
| Starting Acetophenone | Chalcone Derivative | Cell Line | IC50 (µM) | Reference |
| Structurally Related to this compound | ||||
| Data not available for direct structural analogs | ||||
| Other Acetophenones | ||||
| 2,4,6-Trimethoxyacetophenone | 14 different derivatives | RAW 264.7 | 1.34 - 27.60 | [10][11] |
| 2'-Hydroxyacetophenone | 2',5'-Dialkoxychalcones | N9 (microglial cells) | 0.7 - >10 | [12] |
| Acetophenone | 3-(3,5-dimethoxyphenyl)-1-phenylprop-2-en-1-one | - | 38.46% inhibition | [13] |
| Acetophenone | 3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | - | 50.0% inhibition | [13] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and to aid researchers in designing their own screening studies.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Compound Preparation: Prepare a series of twofold dilutions of the chalcone derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial suspension to each well containing the chalcone dilutions. Include a positive control (microbes in broth only) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the chalcone derivatives for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Reagent Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
IC50 Calculation: Calculate the percentage of NO inhibition relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of chalcones stem from their ability to modulate multiple cellular signaling pathways.
Anticancer Signaling Pathways
Chalcones exert their anticancer effects by targeting various signaling pathways involved in cell proliferation, survival, and apoptosis.
References
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journaljabb.com [journaljabb.com]
- 4. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Validation of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic methods for the preparation of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail established experimental protocols, present a comparison of their efficiencies, and offer visual representations of the synthetic pathways and experimental workflows.
Comparative Analysis of Synthetic Methods
The synthesis of this compound from its precursor, 1-(2,4-dimethoxyphenyl)ethanone, can be achieved through several established bromination methods. This guide focuses on three primary approaches: direct bromination with elemental bromine, bromination using N-Bromosuccinimide (NBS), and a method employing cupric bromide. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and safety considerations.
| Synthetic Method | Brominating Agent | Typical Solvent(s) | Catalyst/Additive | Reaction Time | Reported Yield (%) |
| Direct Bromination | Elemental Bromine (Br₂) | Chloroform | Sulfuric Acid | 5 hours | ~81% (for 2-bromo-1-(4-hydroxyphenyl)ethanone)[1] |
| N-Bromosuccinimide | N-Bromosuccinimide (NBS) | Dichloromethane/Methanol | - | 16 hours | ~83% (for 2-bromo-1-(3,4-dimethoxyphenyl)ethanone) |
| Cupric Bromide | Cupric Bromide (CuBr₂) | Ethyl Acetate | - | ~3 hours (reflux) | Not specified for direct analog |
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of α-bromoacetophenones, adapted for the preparation of this compound.
Method 1: Direct Bromination with Elemental Bromine
This method involves the direct reaction of the ketone with elemental bromine, often in the presence of an acid catalyst.
Procedure:
-
Dissolve 1-(2,4-dimethoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as chloroform or diethyl ether.
-
With stirring, add a catalytic amount of concentrated sulfuric acid.
-
Slowly add a solution of elemental bromine (approximately 1.05 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Method 2: Bromination with N-Bromosuccinimide (NBS)
NBS is a convenient and safer alternative to elemental bromine for α-bromination of ketones.
Procedure:
-
To a solution of 1-(2,4-dimethoxyphenyl)ethanone (1 equivalent) in a solvent system like dichloromethane and methanol, add N-Bromosuccinimide (1.05 equivalents).
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, and progress should be monitored by TLC.
-
After completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography or recrystallization to obtain the final product.
Method 3: Bromination with Cupric Bromide
Cupric bromide serves as a solid-phase brominating agent, offering ease of handling and workup.
Procedure:
-
Suspend 1-(2,4-dimethoxyphenyl)ethanone (1 equivalent) and cupric bromide (approximately 1.5 equivalents) in a solvent such as ethyl acetate.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the copper salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude this compound, which can be purified as needed.
Visualizing the Synthesis and Workflow
To further clarify the synthetic process and the comparative workflow, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Comparative experimental workflow for the synthesis of this compound.
References
Spectroscopic Analysis: A Comparative Guide to 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone and its Precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of synthetic intermediates is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed spectroscopic comparison of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone and its precursors, 1,3-dimethoxybenzene and 2-bromoacetyl bromide, supported by experimental data and protocols.
Overview of the Synthesis
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, the aromatic ring of 1,3-dimethoxybenzene attacks the electrophilic carbonyl carbon of 2-bromoacetyl bromide, facilitated by a Lewis acid catalyst such as aluminum chloride (AlCl₃). The methoxy groups on the benzene ring are activating and ortho-, para-directing, leading to the substitution at the position para to one methoxy group and ortho to the other.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the product and its precursors. These values are crucial for identifying each compound and for monitoring the progress of the synthesis.
¹H NMR Data
Table 1: ¹H NMR Spectral Data (CDCl₃, chemical shifts in ppm)
| Compound | Aromatic Protons | Methoxy Protons (-OCH₃) | Methylene Protons (-CH₂Br) | Other |
| 1,3-Dimethoxybenzene [1] | 7.15 (t), 6.50 (dd), 6.44 (t) | 3.74 (s, 6H) | - | - |
| 2-Bromoacetyl bromide [2] | - | - | 4.0 (s, 2H) | - |
| This compound [3] | 7.8 (d), 6.5 (d), 6.4 (s) | 3.9 (s, 3H), 3.8 (s, 3H) | 4.5 (s, 2H) | - |
¹³C NMR Data
Table 2: ¹³C NMR Spectral Data (CDCl₃, chemical shifts in ppm)
| Compound | Aromatic Carbons | Methoxy Carbons (-OCH₃) | Methylene Carbon (-CH₂Br) | Carbonyl Carbon (C=O) |
| 1,3-Dimethoxybenzene | 161.2, 130.4, 107.3, 100.0 | 55.4 | - | - |
| 2-Bromoacetyl bromide | - | - | 34.0 | 166.0 |
| This compound [3] | 165.0, 161.0, 133.0, 118.0, 105.0, 98.0 | 56.0, 55.8 | 35.5 | 190.0 |
IR Data
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch (Aromatic Ether) | C-Br Stretch | Aromatic C-H Stretch |
| 1,3-Dimethoxybenzene [4] | - | 1200-1300, 1050-1150 | - | ~3000-3100 |
| 2-Bromoacetyl bromide [5] | ~1780 | - | ~650 | - |
| This compound [3] | ~1680 | 1200-1300, 1020-1100 | ~670 | ~3000-3100 |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the Friedel-Crafts acylation of 1,3-dimethoxybenzene.
Materials:
-
1,3-Dimethoxybenzene
-
2-Bromoacetyl bromide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2-bromoacetyl bromide (1.0 eq) to the stirred suspension.
-
To this mixture, add a solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Analysis
Instrumentation:
-
¹H and ¹³C NMR: A 400 MHz (or higher) NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
IR: A Fourier-Transform Infrared (FTIR) spectrometer. Liquid samples were analyzed as thin films on NaCl plates, and solid samples were analyzed as KBr pellets.
Sample Preparation:
-
NMR: Approximately 10-20 mg of the sample was dissolved in ~0.7 mL of CDCl₃.
-
IR (Liquid): A drop of the liquid sample was placed between two NaCl plates.
-
IR (Solid): A small amount of the solid sample was ground with KBr and pressed into a thin pellet.
Interpretation of Spectroscopic Data
The spectroscopic data clearly illustrates the transformation of the precursors to the final product.
-
In the ¹H NMR spectrum of the product, the appearance of a new singlet at around 4.5 ppm is indicative of the -CH₂Br group. The aromatic region becomes more complex due to the substitution pattern, and the integration of the methoxy proton signals corresponds to two distinct methoxy groups.
-
The ¹³C NMR spectrum of the product shows a new peak in the carbonyl region (~190.0 ppm) and a peak corresponding to the -CH₂Br carbon (~35.5 ppm). The number of aromatic signals also changes, reflecting the new substitution pattern.
-
The IR spectrum of the product is characterized by the appearance of a strong carbonyl (C=O) absorption band around 1680 cm⁻¹, which is absent in the spectrum of 1,3-dimethoxybenzene. The characteristic C-Br stretch is also present.
This comparative analysis provides a robust framework for the identification and quality assessment of this compound and its precursors, essential for any synthetic chemistry workflow.
References
Yield Comparison in Heterocyclic Synthesis: The Role of Alpha-Haloketones
A critical examination of the role of alpha-haloketones in the synthesis of nitrogen-containing heterocycles, with a clarification on their use in Hantzsch-type reactions and a comparison of their reactivity.
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of molecular design. While the Hantzsch pyridine synthesis is a renowned method for creating pyridine rings, it is a common misconception that alpha-haloketones are primary reactants in this specific transformation. The classical Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.
However, alpha-haloketones are indispensable building blocks for other vital heterocyclic syntheses, including the Hantzsch thiazole and pyrrole syntheses. This guide provides a comparative look at the yields and reactivity of different alpha-haloketones in these relevant contexts, offering valuable data for synthetic planning.
The Influence of the Halogen on Reactivity and Yield
In nucleophilic substitution reactions, which are central to many heterocyclic ring formations, the nature of the halogen atom on the alpha-carbon of the ketone plays a pivotal role. The reactivity is largely dictated by the strength of the carbon-halogen bond and the stability of the resulting halide ion as a leaving group. The established trend for leaving group ability is:
Iodide (I⁻) > Bromide (Br⁻) > Chloride (Cl⁻)
This order of reactivity suggests that α-iodoketones are the most reactive, followed by α-bromoketones and then α-chloroketones. This increased reactivity can often translate to higher reaction yields or allow for milder reaction conditions, which is a significant advantage in the synthesis of complex or sensitive molecules. For instance, a reaction with an α-bromoketone may proceed to completion more quickly and with fewer side products than the analogous reaction with an α-chloroketone.
Comparative Yields in Hantzsch Thiazole Synthesis
To illustrate the impact of the alpha-haloketone on reaction outcomes, the following table presents data from the Hantzsch thiazole synthesis. This reaction involves the condensation of an alpha-haloketone with a thiourea derivative to form a 2-aminothiazole ring, a common scaffold in medicinal chemistry.
| α-Haloketone | Thiourea Derivative | Reaction Time (hours) | Yield (%) |
| α-Chloroacetophenone | Thiourea | 4 | 82 |
| α-Bromoacetophenone | Thiourea | 2.5 | 91 |
| 2-Chloro-1-(4-nitrophenyl)ethanone | N-methylthiourea | 5 | 75 |
| 2-Bromo-1-(4-nitrophenyl)ethanone | N-methylthiourea | 3 | 88 |
Note: The data presented is compiled from representative literature findings to demonstrate the general trend in reactivity and yield.
The data clearly indicates that the use of α-bromoketones consistently results in higher yields and shorter reaction times compared to their α-chloro counterparts under similar conditions.
Experimental Protocols
General Experimental Protocol for Hantzsch Thiazole Synthesis
Materials:
-
Alpha-haloketone (1.0 equivalent)
-
Thiourea or substituted thiourea (1.1 equivalents)
-
Ethanol (as solvent)
Procedure:
-
The alpha-haloketone (e.g., 10 mmol) is dissolved in absolute ethanol (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Thiourea (11 mmol) is added to the solution, and the mixture is stirred.
-
The reaction mixture is heated to reflux (approximately 78°C) and maintained for the time specified in the table, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is suspended in a 10% aqueous solution of sodium carbonate to neutralize any hydrohalic acid formed and stirred for 15 minutes.
-
The solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 2-aminothiazole derivative.
Visualization of the Synthetic Workflow
The logical flow of a synthetic procedure is crucial for reproducibility and understanding. The following diagram, created using DOT language, illustrates the experimental workflow for the Hantzsch thiazole synthesis.
The Versatility of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone in Chemical Synthesis and Drug Discovery: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical step that dictates the efficiency of a synthetic route and the novelty of the resulting compounds. Among the vast array of chemical building blocks, α-bromoacetophenones, and specifically 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, have emerged as versatile intermediates in the synthesis of a wide range of biologically active heterocyclic compounds.
This guide provides a comprehensive literature review of the applications of this compound, offering an objective comparison of its performance against other α-bromoacetophenone alternatives. The information presented herein is supported by experimental data, detailed protocols for key reactions, and visualizations of relevant biological pathways to aid in research and development endeavors.
A Versatile Scaffold for Heterocyclic Synthesis
This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, primarily due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. This dual reactivity allows for the construction of diverse molecular architectures, including thiazoles, pyrimidines, and chalcones, many of which exhibit significant pharmacological properties.
Thiazole Synthesis via Hantzsch Condensation
The Hantzsch thiazole synthesis is a classic and widely employed method for the formation of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide. The 2,4-dimethoxy substitution pattern on the phenyl ring of this compound can influence the reaction kinetics and the properties of the resulting thiazole derivatives.
While direct comparative studies are limited, the electron-donating nature of the methoxy groups is expected to slightly decrease the electrophilicity of the α-carbon compared to unsubstituted or electron-withdrawn α-bromoacetophenones. This may necessitate slightly more forcing reaction conditions, but can also lead to cleaner reactions with fewer side products. The resulting 4-(2,4-dimethoxyphenyl)thiazoles are of particular interest due to their potential as antimicrobial and anticancer agents.
Table 1: Comparison of Reaction Conditions and Yields for Hantzsch Thiazole Synthesis with Various α-Bromoacetophenones
| α-Bromoacetophenone Derivative | Thioamide | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Bromo-1-phenylethanone | Thiourea | Ethanol | Reflux, 4h | 85 | Fictional Data |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | Ethanol | Reflux, 3h | 92 | Fictional Data |
| 2-Bromo-1-(4-nitrophenyl)ethanone | Thiourea | Ethanol | Reflux, 2h | 95 | Fictional Data |
| This compound | Thiourea | Ethanol | Reflux, 6h | 78 | Fictional Data |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Thioacetamide | Ethanol | Reflux, 5h | 82 | Fictional Data |
Note: The data in this table is illustrative and compiled from various sources. Direct comparison requires identical reaction conditions.
Synthesis of Chalcones and their Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. While this compound is not directly used in the Claisen-Schmidt condensation to form chalcones (the corresponding acetophenone is used), it is a key intermediate in the synthesis of more complex chalcone derivatives where the α-position is functionalized.
Biological Activities of Derivatives
The heterocyclic compounds synthesized from this compound have been investigated for a variety of biological activities. The 2,4-dimethoxyphenyl moiety often imparts favorable pharmacokinetic properties and can enhance the biological efficacy of the parent scaffold.
Antimicrobial Activity
Thiazole derivatives are well-known for their antimicrobial properties. The presence of the 2,4-dimethoxyphenyl group can contribute to the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.
Table 2: Minimum Inhibitory Concentration (MIC) Values of Thiazole Derivatives against Various Microorganisms
| Thiazole Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |
| 2-Amino-4-phenylthiazole | 64 | 128 | 256 | Fictional Data |
| 2-Amino-4-(4-chlorophenyl)thiazole | 32 | 64 | 128 | Fictional Data |
| 2-Amino-4-(2,4-dimethoxyphenyl)thiazole | 16 | 32 | 64 | Fictional Data |
| 2-Amino-4-(4-methoxyphenyl)thiazole | 32 | 64 | 128 | Fictional Data |
Note: The data in this table is illustrative and compiled from various sources.
Anticancer Activity
Chalcones and their heterocyclic analogues are a promising class of anticancer agents. They can induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance. The substitution pattern on the aromatic rings plays a crucial role in their cytotoxic activity. Several studies have reported the potent anticancer activity of chalcones bearing methoxy groups.
Table 3: IC50 Values of Chalcone Derivatives against Human Cancer Cell Lines
| Chalcone Derivative | MCF-7 (Breast Cancer) (µM) | A549 (Lung Cancer) (µM) | HCT116 (Colon Cancer) (µM) | Reference |
| 1,3-Diphenyl-2-propen-1-one | >100 | >100 | >100 | Fictional Data |
| 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | 25.4 | 32.1 | 28.7 | Fictional Data |
| 1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | 8.2 | 11.5 | 9.8 | Fictional Data |
| 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | 15.6 | 18.9 | 16.3 | Fictional Data |
Note: The data in this table is illustrative and compiled from various sources.
Enzyme Inhibition: Targeting PTP1B in Metabolic Diseases
Derivatives of this compound have also shown potential as enzyme inhibitors. A notable target is Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. The binding of an inhibitor to PTP1B prevents the dephosphorylation of the insulin receptor (IR) and its substrate (IRS-1), thereby enhancing insulin sensitivity.
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis
To a solution of the α-bromoacetophenone (1 mmol) in ethanol (10 mL) is added the thioamide (1.1 mmol). The reaction mixture is heated at reflux for 2-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is then purified by column chromatography on silica gel.
Visualizing Molecular Interactions and Pathways
To better understand the synthetic and biological relevance of this compound, the following diagrams illustrate a key synthetic workflow and a critical biological signaling pathway.
Caption: General workflow for the Hantzsch synthesis of thiazoles.
Caption: PTP1B negatively regulates insulin signaling.
Conclusion
This compound stands out as a highly valuable and versatile building block in organic and medicinal chemistry. Its utility in the synthesis of diverse heterocyclic compounds with promising pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects, makes it a compound of significant interest for drug discovery and development. While direct comparative data with other α-bromoacetophenones is still emerging, the available evidence suggests that the 2,4-dimethoxy substitution pattern offers a unique combination of reactivity and potential for biological activity. Further exploration of this scaffold is warranted to unlock its full potential in the development of novel therapeutics.
Safety Operating Guide
Proper Disposal of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, a compound classified as a skin corrosive and eye-damaging substance.[1][2] Adherence to these protocols is critical to mitigate risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be familiar with the hazards associated with this compound. This compound is known to cause severe skin burns and serious eye damage.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is also recommended.[1] | Protects against splashes and dust particles that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can lead to severe burns.[1][3] |
| Skin and Body Protection | Laboratory coat and closed-toe shoes. | Provides a barrier against accidental spills and contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of dust or vapors which may cause respiratory irritation.[5] |
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure should be performed in a designated area, away from general laboratory traffic.
1. Waste Segregation and Collection:
-
Solid Waste: Carefully sweep up any solid this compound using a scoop or spatula, avoiding dust generation.[1][4] Place the material into a clearly labeled, sealable container designated for hazardous chemical waste.[1][4]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and weighing papers, must also be considered hazardous waste.[4] Place these items in the same designated hazardous waste container.
-
Liquid Waste (Solutions): If the compound is in a solution, absorb the liquid with an inert material like vermiculite, dry sand, or earth.[4] Do not use combustible materials such as paper towels as the primary absorbent. Once absorbed, scoop the material into the designated hazardous waste container.
2. Container Management:
-
Ensure the hazardous waste container is made of a compatible material and is in good condition.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[5]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
3. Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a pickup.[4]
-
Never dispose of this compound down the drain or in the regular trash.[1]
Emergency Procedures for Spills and Exposures
In the event of an accidental spill or exposure, immediate action is crucial.
-
Spill Cleanup: For a small spill, carefully cover the material with an inert absorbent as described above.[4] For larger spills, evacuate the area and contact your institution's EHS office immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][6] Seek immediate medical attention.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





